molecular formula C7H3IN2O6 B1607960 2,6-Dinitro-4-iodobenzoic acid CAS No. 95192-58-8

2,6-Dinitro-4-iodobenzoic acid

Cat. No.: B1607960
CAS No.: 95192-58-8
M. Wt: 338.01 g/mol
InChI Key: ICBYGRQHOGFPOM-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3IN2O6 and its molecular weight is 338.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dinitro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dinitro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBYGRQHOGFPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376600
Record name 2,6-DINITRO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-58-8
Record name 2,6-DINITRO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Acidity and pKa Determination of 2,6-Dinitro Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity (pKa) of 2,6-dinitro substituted benzoic acids, specifically focusing on the steric and electronic mechanisms that drive their exceptional acidity compared to benzoic acid. It details the "Ortho Effect" and Steric Inhibition of Resonance (SIR), provides a consolidated data repository of relevant pKa values, and outlines rigorous experimental protocols (Spectrophotometric and Potentiometric) for determining low pKa values in drug development contexts.

Introduction: The Anomaly of Ortho-Substitution

In medicinal chemistry and physical organic chemistry, the pKa of a molecule is a fundamental physicochemical parameter determining solubility, lipophilicity (LogD), and membrane permeability. While substituent effects on the benzene ring are typically predicted using Hammett correlations (


), ortho-substituted benzoic acids—particularly 2,6-disubstituted derivatives—deviate significantly from these linear free-energy relationships.

2,6-Dinitrobenzoic acid represents a classic case of the Ortho Effect . With a pKa of approximately 1.14 , it is over 1,000 times more acidic than benzoic acid (pKa 4.20). Understanding the structural causality behind this shift is critical for researchers designing prodrugs or optimizing the physicochemical properties of lead compounds containing electron-deficient aromatic rings.

Theoretical Framework: Mechanisms of Acidity

The dramatic increase in acidity in 2,6-dinitrobenzoic acid is governed by two synergistic mechanisms: Electronic Inductive Effects and Steric Inhibition of Resonance (SIR) .

The Inductive Effect (-I)

The nitro group (


) is a powerful electron-withdrawing group (EWG).
  • Mechanism: The electronegative nitrogen and oxygen atoms pull electron density away from the carboxylate group through the

    
    -bond framework.
    
  • Result: This disperses the negative charge on the carboxylate anion (

    
    ), stabilizing it and favoring the dissociation of the proton (
    
    
    
    ).
Steric Inhibition of Resonance (SIR)

This is the dominant factor distinguishing 2,6-dinitrobenzoic acid from its isomers.

  • Planarity & Resonance: In benzoic acid, the carboxyl group (

    
    ) is coplanar with the benzene ring. This allows the 
    
    
    
    -system of the ring to donate electron density into the carbonyl group (resonance). This resonance donation stabilizes the acid form more than the carboxylate anion, thereby weakening the acidity.
  • The "Twist": In 2,6-dinitrobenzoic acid, the bulky nitro groups at the ortho positions sterically clash with the carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring (dihedral angle approaching 90°).

  • Consequence: The resonance interaction is broken. The benzene ring can no longer donate electrons to destabilize the carboxylate. The acid is left with only the strong electron-withdrawing inductive effect of the nitro groups, resulting in a massive increase in acidity.

Visualizing the Mechanism

The following diagram illustrates the interplay between steric pressure and resonance decoupling.

SIR_Mechanism Benzoic Benzoic Acid (Planar Structure) Resonance Resonance Interaction (Ring donates e- to COOH) Benzoic->Resonance Allows WeakAcid Weaker Acid (pKa ~ 4.20) Resonance->WeakAcid Stabilizes Acid Form Dinitro 2,6-Dinitrobenzoic Acid (Bulky Ortho Groups) Steric Steric Clash (COOH vs NO2) Dinitro->Steric Causes Inductive Strong -I Effect (Electron Withdrawal) Dinitro->Inductive Possesses Twist Rotation of COOH (Out of Plane) Steric->Twist Forces NoResonance Resonance Decoupled (SIR) Twist->NoResonance Results in StrongAcid Super Strong Acid (pKa ~ 1.14) NoResonance->StrongAcid Synergistic Effect Inductive->StrongAcid

Caption: Logical flow demonstrating how steric bulk forces a conformational change that eliminates resonance stabilization, drastically increasing acidity.

Data Repository: Comparative pKa Values

The following table summarizes the pKa values of benzoic acid derivatives, highlighting the impact of nitro-substitution patterns. Note the drastic drop in pKa (increase in acidity) with ortho-substitution.

CompoundStructurepKa (25°C, H₂O)Key Effect
Benzoic Acid Unsubstituted4.20Baseline Reference
3-Nitrobenzoic Acid meta-substituted3.45Inductive (-I) only
4-Nitrobenzoic Acid para-substituted3.44Inductive (-I) + Resonance (-R)
2-Nitrobenzoic Acid ortho-substituted2.17Inductive + Partial SIR
2,6-Dinitrobenzoic Acid di-ortho-substituted1.14 Full SIR + Strong Inductive
2,4,6-Trinitrobenzoic Acid tri-substituted0.65Max Inductive + Full SIR

Data Sources: Compiled from IUPAC Dissociation Constants of Organic Acids and standard physicochemical tables.

Experimental Protocols for pKa Determination

Accurately determining pKa values below 2.0 is challenging using standard potentiometric titration due to the leveling effect of water (high background


). For 2,6-dinitrobenzoic acid (pKa ~1.14), UV-Vis Spectrophotometry  is the gold standard.
Protocol Selection Workflow

Use this decision tree to select the appropriate method for your analyte.

Method_Selection Start Start: Estimate pKa CheckRange Is pKa < 2.0? Start->CheckRange Yes Yes (Strong Acid) CheckRange->Yes e.g., 2,6-Dinitrobenzoic No No (Weak Acid) CheckRange->No e.g., Benzoic Acid Spectro Method B: UV-Vis Spectrophotometry Yes->Spectro High Precision Potentio Method A: Potentiometric Titration No->Potentio Standard

Caption: Decision matrix for selecting the pKa determination method based on estimated acidity.

Method B: UV-Vis Spectrophotometric Determination (Recommended for pKa < 2)

This method relies on the spectral shift between the protonated (


) and deprotonated (

) forms.

Reagents:

  • Analyte: 2,6-dinitrobenzoic acid (

    
     M stock in water/methanol).
    
  • Buffers: HCl solutions of varying concentrations (0.01 M to 1.0 M) to create pH range 0.0 – 3.0.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Protocol:

  • Spectral Scanning:

    • Prepare Solution A (Fully Protonated): Analyte in 1.0 M HCl (pH ≈ 0). Scan 200–400 nm.

    • Prepare Solution B (Fully Deprotonated): Analyte in pH 7.0 phosphate buffer. Scan 200–400 nm.

    • Identify Analytical Wavelength (

      
      ):  Find the wavelength with the maximum difference in absorbance between Solution A and Solution B.
      
  • Sample Preparation:

    • Prepare a series of 10 samples with the same analyte concentration but varying pH (adjusted with HCl) ranging from pH 0.5 to 2.5.

    • Measure the exact pH of each solution using a calibrated micro-electrode.

  • Measurement & Calculation:

    • Measure Absorbance (

      
      ) at 
      
      
      
      for each sample.
    • Use the linearized Henderson-Hasselbalch equation:

      
      
      
    • Plot:

      
       vs. 
      
      
      
      .[1]
    • Result: The x-intercept of the linear regression is the pKa .[1]

Method A: Potentiometric Titration (Standard)

While less precise for pKa < 2, this is suitable for comparative studies of weaker derivatives (e.g., 4-nitrobenzoic acid).

Protocol:

  • Calibration: Calibrate pH electrode using pH 1.68, 4.01, and 7.00 standards.

  • Dissolution: Dissolve 5-10 mg of compound in 20 mL degassed water (use <5% Methanol if solubility is poor).

  • Titration: Titrate with 0.1 N standardized NaOH (carbonate-free) using a micro-burette.

  • Data Processing: Plot pH vs. Volume NaOH. Use the Gran Plot method or first derivative (

    
    ) to identify the equivalence point. The pH at the half-equivalence point is the pKa.
    

Applications in Drug Development

The unique acidity of 2,6-dinitrobenzoic acid derivatives has specific implications for pharmaceutical research:

  • Salt Selection & Solubility:

    • With a pKa of 1.14, this moiety will be fully ionized (

      
      ) at all physiological pH values (stomach pH 1.5 to blood pH 7.4).
      
    • Implication: Compounds containing this core will have high aqueous solubility but potentially low passive membrane permeability due to the permanent negative charge.

  • Prodrug Design:

    • The steric bulk of the 2,6-nitro groups protects the carboxyl/ester/amide bond from enzymatic attack.

    • Strategy: Ester derivatives of 2,6-dinitrobenzoic acid are often used to create "sterically shielded" prodrugs that resist rapid hydrolysis in plasma.

  • Crystal Engineering:

    • The twisted conformation (SIR) disrupts planar

      
      -stacking in the solid state, often leading to unique crystal packing arrangements useful for modifying melting points and dissolution rates.
      

References

  • Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Technical Report. Butterworths, London.[2]

  • Steric Inhibition of Resonance. Journal of Chemical Education. Link

  • Potentiometric Titration Protocols. MIT OpenCourseWare. Link

  • Spectrophotometric Determination of pKa. Truman State University ChemLab. Link

  • PubChem Compound Summary: 2,6-Dinitrobenzoic acid. National Center for Biotechnology Information. Link

  • Hammett Equation and Ortho Effects. Chemistry LibreTexts. Link

Sources

A Comprehensive Safety Guide to 2,6-Dinitro-4-iodobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2,6-Dinitro-4-iodobenzoic acid. As no specific Safety Data Sheet (SDS) for this compound is readily available, this guide has been synthesized by expert analysis of structurally analogous compounds, including various iodinated benzoic acids and dinitroaromatics. The protocols and recommendations herein are grounded in the established safety profiles of these related molecules to provide a robust framework for researchers, scientists, and drug development professionals.

The core philosophy of this guide is proactive risk mitigation. The presence of two nitro groups on the aromatic ring suggests a high-energy molecule with potential thermal instability, a characteristic of many nitroaromatic compounds.[1] The iodobenzoic acid backbone further contributes to its reactivity and toxicological profile. Therefore, a cautious and well-documented approach is paramount.

Hazard Identification and Risk Profile

2,6-Dinitro-4-iodobenzoic acid is not extensively characterized in public safety literature. However, by examining its constituent functional groups, a presumptive hazard profile can be constructed. The dinitro-aromatic structure is associated with acute toxicity, mutagenicity, and, in some cases, explosive properties.[2][3] Iodinated organic compounds can also present unique toxicological concerns.

Anticipated GHS Classification

Based on data from analogous compounds such as 2-iodobenzoic acid, 3,5-dinitrobenzoic acid, and other nitroaromatics, the following Globally Harmonized System (GHS) classifications should be anticipated.

Hazard ClassCategoryHazard StatementRationale from Analogous Compounds
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6]A common classification for both iodinated and dinitrated benzoic acids.[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][7]Iodobenzoic and dinitrobenzoic acids are known skin irritants.[4][5][7]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage.[4][5] or H319: Causes serious eye irritation.[7][8]Halogenated and nitro-substituted benzoic acids consistently show severe eye irritancy.[4][5][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5][7]Inhalation of dust from similar powdered acids is known to irritate the respiratory tract.[4][5][7]
Germ Cell MutagenicitySuspectedH341: Suspected of causing genetic defects.Nitroaromatic compounds are often mutagenic through interactions with DNA.[2]
CarcinogenicitySuspectedH351: Suspected of causing cancer.The carcinogenicity of many nitroaromatics is well-documented.[2]
Thermal StabilityPotential HazardMay be thermally unstable.Pure organic nitro compounds can decompose violently at high temperatures, a risk that is increased by impurities.[1]

Core Safety Directives: Handling and Storage

The primary directive is to minimize exposure and prevent conditions that could lead to thermal decomposition. All handling of 2,6-Dinitro-4-iodobenzoic acid should be performed within a certified chemical fume hood.

Administrative and Engineering Controls
  • Restricted Access: Only trained personnel should be permitted to handle this compound. The handling area should be clearly demarcated.

  • Ventilation: All manipulations, including weighing and transfers, must occur in a well-ventilated area, preferably within a chemical fume hood to control dust and vapor exposure.[4][7][9][10]

  • Hygiene: A safety shower and eyewash station must be readily accessible.[11] Always wash hands thoroughly after handling, and launder contaminated clothing before reuse.[7][9] Do not eat, drink, or smoke in the laboratory.[7][11]

Protocol for Secure Storage

Improper storage is a primary contributor to laboratory incidents involving reactive chemicals.[2]

  • Container: Store in the original, tightly sealed container.[7][9]

  • Location: Keep in a cool, dry, dark, and well-ventilated place.[9][12]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and reducing agents.[8][13] The presence of contaminants can significantly lower the decomposition temperature of nitro compounds.[1]

  • Labeling: Containers must be clearly labeled with the chemical name, date received, and date opened.[12]

G cluster_storage Secure Storage Protocol storage Store Locked Up and Tightly Closed conditions Cool, Dry, Dark Well-Ventilated Area storage->conditions Maintain Environment segregation Segregate From: - Oxidizers - Bases - Reducing Agents storage->segregation Prevent Reactions labeling Label with Received & Opened Dates storage->labeling Ensure Traceability

Caption: Core pillars of the secure storage protocol.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale and Citation
Eye/Face Protection Chemical safety goggles or a face shield.Prevents contact from splashes or airborne particles. Direct eye contact can cause serious damage.[4][5][7][8]
Hand Protection Nitrile or other chemically resistant gloves.Protects against skin irritation and absorption.[5][7]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes.Prevents contamination of personal clothing and skin.[7][14]
Respiratory Protection Use in a fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Avoid inhalation of dust, which can cause respiratory irritation.[4][5][7][10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][8][15]
Skin Contact Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8][15] Seek medical attention if irritation persists.[9][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][8][15] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention from an ophthalmologist.[14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7][11] If the person is conscious, have them drink one or two glasses of water.[14] Call a poison control center or physician immediately.[7][11]
Spill and Leak Management

The primary goals are to contain the spill, prevent dust generation, and protect personnel.

Step-by-Step Spill Response Protocol:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[10][14][16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9][16]

  • PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.[9][10][16]

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[10][14]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the contaminated materials and waste container according to institutional and local environmental regulations.[4][7][9]

G spill Spill Occurs evacuate 1. Evacuate Area & Alert Personnel spill->evacuate ppe 2. Don Full PPE evacuate->ppe contain 3. Cover with Inert Absorbent (No Dust) ppe->contain collect 4. Collect into Labeled Hazardous Waste Container contain->collect clean 5. Decontaminate Spill Area collect->clean dispose 6. Dispose of Waste per Regulations clean->dispose

Caption: Step-by-step workflow for emergency spill response.

Fire and Explosion Hazard

  • Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][10][15]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][9][10][14]

  • Hazardous Decomposition: Thermal decomposition can release toxic fumes, including carbon oxides and nitrogen oxides (NOx).[10][11][14] The presence of iodine means that toxic iodine-containing gases may also be released.

Disposal Considerations

Disposal of 2,6-Dinitro-4-iodobenzoic acid and its containers must be handled as hazardous waste.

  • Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point.[4][7] Do not allow the product to enter drains or the environment.[6][10][14]

  • Regulatory Compliance: All disposal practices must adhere to local, regional, and national environmental regulations.[11]

References

  • Apollo Scientific. (2023, August 1).
  • Elemental Microanalysis. (2024, November 13).
  • CDH Fine Chemical.
  • Santa Cruz Biotechnology.
  • Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.
  • Fisher Scientific. (2025, December 21).
  • Santa Cruz Biotechnology.
  • Aldrich. (2024, September 7).
  • FUJIFILM Wako Chemicals. (2024, March 28).
  • Carl ROTH.
  • Sigma-Aldrich. (2025, November 6).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Elemental Microanalysis. (2024, March 18).
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Loba Chemie.
  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 237–240.
  • Cambridge University Press. (2009, October 28).
  • CDH Fine Chemical.

Sources

An In-depth Technical Guide to the Melting Point Determination of 2,6-Dinitro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitro-4-iodobenzoic acid is a halogenated nitroaromatic carboxylic acid. As a novel compound, its physicochemical properties, including its melting point, are not yet established in the scientific literature. The melting point of a compound is a critical parameter, offering insights into its purity, crystalline structure, and intermolecular forces. For drug development professionals, an accurate melting point is fundamental for characterization, formulation development, and quality control. This guide provides a comprehensive framework for determining the melting point of 2,6-Dinitro-4-iodobenzoic acid, addressing the unique challenges posed by its dinitro and iodo substitutions. We will explore the theoretical considerations for predicting a melting point range based on structurally analogous compounds and present a detailed, safety-oriented protocol for its experimental determination.

Theoretical Considerations: Predicting the Melting Point Range

In the absence of experimental data for 2,6-Dinitro-4-iodobenzoic acid, we can estimate its melting point by examining the influence of its constituent functional groups on the melting points of structurally related compounds. The melting point is influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

CompoundStructureMelting Point (°C)Key Features
2-Iodobenzoic acid162 °CIodine at position 2
4-Iodobenzoic acid270-273 °C[1][2][3]Iodine at position 4
3,5-Dinitrobenzoic acid204-206 °C[4][5]Two nitro groups, no iodine
2,6-Dinitrotoluene56-66 °C[6][7][8][9][10]Two nitro groups, methyl instead of carboxyl, no iodine
4-Methyl-3,5-dinitrobenzoic acid155-158 °CTwo nitro groups, methyl at position 4
2-Amino-5-iodobenzoic acid220 °C (decomposes)[11]Amino and iodo groups

Analysis of Structural Analogs:

  • Influence of the Carboxyl Group: The carboxyl group facilitates strong hydrogen bonding, leading to dimer formation in the solid state and generally high melting points, as seen in the benzoic acid derivatives.

  • Influence of Iodine Position: The significant difference in melting points between 2-iodobenzoic acid (162 °C) and 4-iodobenzoic acid (270-273 °C) underscores the profound impact of isomerism on crystal packing and melting point.[1][12]

  • Influence of Nitro Groups: The two nitro groups in 3,5-dinitrobenzoic acid (204-206 °C) are strongly electron-withdrawing and increase the molecule's polarity and potential for dipole-dipole interactions, contributing to a high melting point.[4][5] The presence of two nitro groups can also introduce the risk of thermal instability.

  • Combined Effects: In 2,6-Dinitro-4-iodobenzoic acid, the sterically hindered carboxyl group due to the adjacent nitro groups might affect its ability to form ideal hydrogen-bonded dimers. The large iodine atom at the 4-position and the two nitro groups will significantly increase the molecular weight and likely lead to strong intermolecular interactions.

Based on these observations, it is reasonable to predict that the melting point of 2,6-Dinitro-4-iodobenzoic acid will be relatively high, likely exceeding 150 °C. The combination of the heavy iodine atom and the polar nitro groups suggests strong intermolecular forces. However, the steric hindrance from the 2,6-dinitro substitution could disrupt the crystal lattice, potentially lowering the melting point compared to a less hindered isomer.

Experimental Determination of Melting Point

The following protocol is a generalized procedure for determining the melting point of a novel, potentially energetic compound. It is imperative to perform a thorough risk assessment before proceeding and to handle the substance in small quantities with appropriate personal protective equipment (PPE).

Safety Precautions for Handling a Dinitro Aromatic Compound:
  • Explosion Hazard: Dinitro aromatic compounds can be shock-sensitive and may decompose explosively upon heating.[7] Always handle with non-metallic spatulas and avoid grinding the sample.

  • Personal Protective Equipment (PPE): Wear safety glasses, a flame-resistant lab coat, and consider using a blast shield during the melting point determination.

  • Small Sample Size: Use the smallest amount of sample necessary for the determination (typically 2-3 mm in a capillary tube).

  • Ventilation: Work in a well-ventilated fume hood.

Step-by-Step Protocol for Melting Point Determination:
  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If the sample is crystalline, gently crush a small amount between two watch glasses. Avoid vigorous grinding.

    • Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.

  • Melting Point Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube containing the sample into the apparatus.

  • Approximate Melting Point Determination:

    • Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.

    • Record the temperature at which the sample first begins to liquefy and the temperature at which it is completely liquid. This will be your approximate range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Use a fresh sample in a new capillary tube.

    • Set a slow heating rate of 1-2 °C per minute as you approach the approximate melting point.

    • Carefully observe the sample and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2.

    • Repeat the accurate determination at least twice to ensure reproducibility. A pure compound should have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis prep1 Dry and Finely Powder Sample prep2 Load 2-3 mm into Capillary Tube prep1->prep2 det1 Rapid Heating (10-20°C/min) to find Approximate Range prep2->det1 det2 Slow Heating (1-2°C/min) for Accurate Measurement det1->det2 det3 Record T1 (First Liquid) and T2 (Completely Liquid) det2->det3 an1 Report Melting Range (T1-T2) det3->an1 an2 Assess Purity based on Range Width an1->an2

Caption: Workflow for the experimental determination of melting point.

Factors Influencing the Melting Point of 2,6-Dinitro-4-iodobenzoic Acid

Several factors can influence the observed melting point and its range. Understanding these is crucial for accurate interpretation of experimental results.

  • Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This is a fundamental principle used to assess the purity of a crystalline solid.

  • Crystalline Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The isolation of a specific polymorph can depend on the crystallization solvent and conditions.

  • Rate of Heating: A rapid heating rate can lead to an artificially wide melting point range, as there is a lag between the thermometer reading and the actual temperature of the sample.

  • Sample Packing: A loosely packed sample in the capillary tube can lead to inaccurate results due to poor heat transfer.

Logical Framework for Characterization

CharacterizationLogic Synthesis Synthesis of 2,6-Dinitro-4-iodobenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product MP_Determination Melting Point Determination Purification->MP_Determination Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Purification->Spectroscopy Purity_Assessment Purity Assessment MP_Determination->Purity_Assessment Sharpness of Range Spectroscopy->Purity_Assessment Absence of Impurity Signals Purity_Assessment->Purification If Impure Final_MP Final Reported Melting Point Range Purity_Assessment->Final_MP If Pure

Caption: Logical flow for the synthesis and physical characterization.

Conclusion

While a specific melting point for 2,6-Dinitro-4-iodobenzoic acid is not yet documented, a systematic approach combining theoretical prediction and careful experimental determination can establish this crucial physical property. Based on the analysis of structurally similar compounds, a melting point above 150 °C is anticipated. The provided protocol, with its emphasis on safety, offers a robust method for the accurate determination of the melting point of this and other novel, potentially energetic compounds. A sharp, reproducible melting range, coupled with spectroscopic data, will be key to confirming the identity and purity of synthesized 2,6-Dinitro-4-iodobenzoic acid, a critical step in its potential application in research and development.

References

  • CAS. (n.d.). 2,6-Dinitrotoluene. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

  • ChemWhat. (n.d.). 2,6-Dinitrotoluene CAS#: 606-20-2. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2025, August 5). 2-Iodobenzoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • OSHA. (2023, June 26). 2,6-DINITROTOLUENE. Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Google Patents. (1970). Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.
  • Wikipedia. (n.d.). 4-Iodobenzoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Macmillan Learning. (2006). Tables of Unknowns and Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved January 21, 2026, from [Link]

  • CAS. (n.d.). 2-Amino-5-iodobenzoic acid. CAS Common Chemistry. Retrieved December 30, 2025, from [Link]

  • ChemBK. (2022, October 16). 2-Iodobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2,6-dinitro-4-iodobenzoic acid from 4-amino-2,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2,6-Dinitro-4-iodobenzoic Acid via Sandmeyer Transformation

Executive Summary

This application note details a robust protocol for the synthesis of 2,6-dinitro-4-iodobenzoic acid (CAS 95192-58-8) starting from 4-amino-2,6-dinitrobenzoic acid .[1] This transformation utilizes a modified Sandmeyer reaction sequence involving diazotization followed by iodination.[1]

While standard Sandmeyer protocols often employ aqueous mineral acids, the presence of two electron-withdrawing nitro groups and a carboxyl moiety renders the starting amine significantly less basic and potentially insoluble in dilute aqueous media.[1] Therefore, this protocol utilizes a nitrosyl sulfuric acid methodology to ensure quantitative diazotization, followed by a controlled quenching into potassium iodide.[1] This approach minimizes hydrolysis byproducts (phenols) and maximizes yield.

Target Audience: Medicinal Chemists, Process Development Scientists, and Radiopharmaceutical Researchers.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the substitution of the primary amino group with an iodine atom via a diazonium intermediate.[1]

Chemical Logic:

  • Electronic Environment: The starting material, 4-amino-2,6-dinitrobenzoic acid, possesses an amino group at the C4 position.[1] The nitro groups at C2 and C6 are meta to the amine but ortho to the carboxylic acid.[1] While the amine is not as deactivated as in picramide (2,4,6-trinitroaniline), the overall electron-deficiency of the ring requires strong acidic conditions to stabilize the diazonium salt and prevent coupling side reactions.[1]

  • Diazotization: We utilize sodium nitrite in concentrated sulfuric acid.[1] This generates the nitrosonium ion (

    
    ), a potent electrophile capable of reacting with the weakly nucleophilic amine.
    
  • Iodination: Unlike chlorination or bromination, iodination does not require a copper(I) catalyst. The iodide ion (

    
    ) is easily oxidized by the diazonium ion via a Single Electron Transfer (SET) mechanism, generating the aryl radical and iodine radical, which recombine to form the C-I bond.
    

Visual Pathway (Graphviz):

Sandmeyer_Pathway cluster_conditions Critical Conditions Start 4-Amino-2,6-dinitrobenzoic acid (Amine Precursor) Intermediate Diazonium Bisulfate Salt [Ar-N2]+ [HSO4]- Start->Intermediate Diazotization (0-5°C) Reagent1 NaNO2 / H2SO4 (Nitrosyl Sulfuric Acid) Reagent1->Intermediate Product 2,6-Dinitro-4-iodobenzoic acid (Target) Intermediate->Product Iodination (Sandmeyer) Byproducts N2 (gas) + NaHSO4 Intermediate->Byproducts Reagent2 KI (aq) Reagent2->Product

Caption: Mechanistic workflow for the conversion of 4-amino-2,6-dinitrobenzoic acid to the 4-iodo derivative via diazonium salt.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Temperature (Diazotization) 0°C – 5°CPrevents thermal decomposition of the unstable diazonium salt into the corresponding phenol (hydrolysis).[1]
Acid Strength Conc. H₂SO₄ (98%)Ensures solubility of the starting material and effective generation of the nitrosonium ion (

).
Stoichiometry (NaNO₂) 1.1 – 1.2 equivSlight excess ensures complete conversion of the amine. Large excess is avoided to prevent formation of

from

during quenching.[1]
Stoichiometry (KI) 2.5 – 3.0 equivExcess iodide drives the reaction and helps solubilize the iodine byproduct as

.[1]
Quenching Rate Slow / DropwiseControls the exotherm and the rapid evolution of nitrogen gas (

) to prevent foaming/overflow.

Detailed Experimental Protocol

Safety Note: This reaction involves concentrated acids, toxic reagents (NaNO₂), and the generation of nitrogen gas. Perform all operations in a functioning fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1]

Materials:
  • 4-Amino-2,6-dinitrobenzoic acid (10 mmol, ~2.27 g)[1]

  • Sodium Nitrite (

    
    ) (12 mmol, 0.83 g)
    
  • Sulfuric Acid (

    
    ), concentrated (98%)
    
  • Potassium Iodide (

    
    ) (30 mmol, ~5.0 g)
    
  • Urea (optional, for destroying excess nitrous acid)

  • Sodium Bisulfite (

    
    ) or Thiosulfate (for workup)
    
  • Ice/Water[2][3]

Step 1: Preparation of Nitrosyl Sulfuric Acid (In Situ)
  • Charge a 100 mL three-necked round-bottom flask with 15 mL of concentrated

    
     .
    
  • Cool the flask to 0–5°C using an ice-salt bath.

  • Add sodium nitrite (0.83 g) in small portions over 15 minutes with vigorous stirring.

    • Observation: The solution may fume slightly; ensure the temperature does not rise above 10°C. Stir until the solid is mostly dissolved (formation of a clear or slightly turbid pale yellow solution).

Step 2: Diazotization
  • To the cold nitrosyl sulfuric acid solution (0–5°C), add 4-amino-2,6-dinitrobenzoic acid (2.27 g) portion-wise over 20 minutes.

    • Expert Tip: Adding the solid amine to the acid is preferred over the reverse to avoid localized overheating.[1]

  • Maintain the temperature below 5°C .

  • Stir the viscous mixture at 0–5°C for 1–2 hours .

    • Checkpoint: The mixture should become a homogeneous or finely suspended syrup.[1] If solid chunks remain, extend stirring time.

Step 3: Iodination (Sandmeyer)
  • In a separate 250 mL beaker, dissolve potassium iodide (5.0 g) in 20 mL of water and add 20 g of crushed ice .

  • (Optional) Add a spatula tip of urea to the diazonium mixture to destroy excess nitrous acid (prevents oxidation of KI to

    
    ).
    
  • Slowly pour the cold diazonium sulfate solution into the stirring KI/ice mixture.

    • Caution: Vigorous evolution of nitrogen gas (foaming) will occur. Add slowly to manage the foam.[1]

  • Rinse the reaction flask with a small amount of ice-cold water and add to the beaker.

  • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours .

  • Heat the mixture to 60–70°C for 30 minutes to ensure complete decomposition of the diazonium salt.

Step 4: Isolation and Purification
  • Quench: Cool the mixture to room temperature. The product will appear as a dark precipitate.[1]

  • Decolorize: Add saturated sodium bisulfite (

    
    )  solution dropwise until the dark brown color of free iodine fades to a light yellow/tan.
    
  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water (3 x 20 mL) to remove residual acid and inorganic salts.

  • Recrystallization:

    • Dissolve the crude solid in hot ethanol or acetic acid .[1]

    • Filter while hot (if necessary) to remove insoluble impurities.

    • Allow to cool slowly to crystallize.[1]

    • Filter the purified crystals and dry in a vacuum oven at 50°C.

Expected Results & Characterization

PropertyExpectationNotes
Appearance Yellow to tan crystalline solidColor depends on purity; traces of iodine cause browning.[1]
Yield 60% – 75%Losses primarily due to solubility in acid during workup.[1]
Melting Point ~110°C (approx)Verify against specific isomer literature; 3,5-dinitro isomer melts ~205°C.
1H NMR (DMSO-d6) Singlet, ~8.5 - 8.8 ppm (2H)The two aromatic protons at C3/C5 are equivalent.[1]
IR Spectroscopy ~1700 cm⁻¹ (C=O)~1530, 1350 cm⁻¹ (NO₂)Characteristic nitro and carboxyl stretches.

Troubleshooting Guide

  • Problem: Low Yield / Sticky Product.

    • Cause: Incomplete diazotization due to poor solubility of the amine.[1]

    • Solution: Increase the volume of

      
       or extend the diazotization time. Ensure the amine is finely powdered before addition.[1]
      
  • Problem: Excessive Foaming.

    • Cause: Rapid addition of diazonium salt to KI.[1][3]

    • Solution: Use a larger beaker for the KI solution and add the acid mixture via a dropping funnel.[1]

  • Problem: Product is Dark Brown.

    • Cause: Contamination with elemental iodine (

      
      ).
      
    • Solution: Wash the filter cake with more sodium bisulfite solution.[1]

References

  • General Sandmeyer Protocols

    • Organic Syntheses, Coll.[1] Vol. 2, p. 351 (1943). Preparation of 3,5-Dinitrobenzoic acid (Analogous nitration chemistry). Link

    • Filimonov, V. D., et al.[1] "A convenient and general one-step preparation of aromatic and some heterocyclic iodides."[1] Synthesis 2007.01 (2007): 81-84.[1] (Modern diazotization methods).

  • Specific Compound Data

    • PubChem CID 2762524: 4-Amino-2,6-dinitrobenzoic acid (Starting Material).[1] Link

    • PubChem CID 12217345: 4-Iodo-2,6-dinitrobenzoic acid (Product).[1] Link

  • Safety Data

    • National Center for Biotechnology Information.[1] "Potassium Iodide Safety Data Sheet." Link

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Sources

Application Note: High-Purity Synthesis of 2,6-Dinitro-4-Iodobenzoic Acid via Modified Sandmeyer Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,6-dinitro-4-iodobenzoic acid from 4-amino-2,6-dinitrobenzoic acid . Unlike standard Sandmeyer reactions that utilize aqueous mineral acids, this protocol employs a nitrosylsulfuric acid pathway to effectively diazotize the highly electron-deficient and sterically hindered 2,6-dinitroaniline precursor. This method maximizes diazonium stability and minimizes hydrolytic side-products, ensuring high purity suitable for pharmaceutical intermediates and energetic material precursors.

Introduction & Mechanistic Rationale

The Challenge of Deactivated Amines

The target molecule, 2,6-dinitro-4-iodobenzoic acid, presents a specific synthetic challenge. The precursor amine (4-amino-2,6-dinitrobenzoic acid) possesses two nitro groups ortho to the carboxylic acid and meta to the amine. These strongly electron-withdrawing groups significantly reduce the basicity of the amine nitrogen (


 often < 0), rendering standard aqueous diazotization (HCl/NaNO

) ineffective due to poor solubility and incomplete salt formation.
The Solution: Nitrosylsulfuric Acid

To overcome this, we utilize nitrosylsulfuric acid (


) , generated in situ using concentrated sulfuric acid and sodium nitrite. This system serves two purposes:
  • Solvent Power: Concentrated

    
     effectively dissolves the deactivated amine.
    
  • Active Electrophile: It generates the nitrosonium ion (

    
    ) in a highly acidic medium, driving the diazotization of the weakly nucleophilic amine to completion.
    

Strategic Planning (Pre-Lab)

Safety Matrix (Critical)
  • Explosion Hazard: Dry diazonium salts of polynitro compounds can be shock-sensitive. NEVER allow the intermediate diazonium salt to dry. Process immediately.

  • Acid Burns: This protocol uses concentrated

    
    .[1][2] Full PPE (face shield, acid-resistant apron, long gloves) is mandatory.
    
  • Gas Evolution: The iodination step releases copious

    
     gas and potentially iodine vapors. Perform exclusively in a high-efficiency fume hood.
    
Reagents & Equipment
ReagentGradeRole
4-Amino-2,6-dinitrobenzoic acid>97%Precursor
Sulfuric Acid (

)
98% Conc.Solvent/Catalyst
Sodium Nitrite (

)
ACS ReagentDiazotization Agent
Potassium Iodide (KI)ACS ReagentIodide Source
UreaReagent

Scavenger
Sodium Bisulfite (

)
TechIodine Scavenger

Detailed Experimental Protocol

Phase 1: Generation of Nitrosylsulfuric Acid

The "Engine" of the reaction.[3] Temperature control is vital to prevent decomposition of the nitrosyl species.[4]

  • Setup: Equip a 3-neck round-bottom flask (RBF) with an overhead mechanical stirrer (Teflon blade) and a thermometer. Place in an ice/salt bath.

  • Acid Charge: Charge concentrated

    
     (10 mL per gram of amine precursor) into the flask. Cool to 0–5 °C.[4][5]
    
  • Nitrite Addition: Add Sodium Nitrite (

    
    , 1.2 equivalents) in small portions over 20 minutes.
    
    • Note: The temperature must not exceed 10 °C.

    • Observation: The solution may foam slightly and turn pale yellow/viscous as nitrosylsulfuric acid forms.

  • Dissolution: Once addition is complete, warm the mixture to 60–65 °C for 30 minutes to ensure complete dissolution of

    
    , then cool back down to 0–5 °C .
    
Phase 2: Diazotization

The "Loading" phase. The deactivated amine is converted to the diazonium sulfate.

  • Amine Addition: Add the 4-amino-2,6-dinitrobenzoic acid (1.0 equivalent) slowly to the stirred nitrosylsulfuric acid solution.

    • Rate: Add over 30–45 minutes.

    • Temp: Maintain 0–10 °C.

  • Digestion: Allow the thick slurry to stir at 0–5 °C for 2 hours.

    • Mechanistic Check: Unlike simple anilines, this solution will not become clear. A thick suspension of the diazonium sulfate is normal.

  • Excess Nitrite Check: Test a drop of the mixture on starch-iodide paper. Instant blue-black color confirms excess nitrous acid (required). If negative, add 0.1 eq more

    
    .
    
  • Scavenging: Add Urea (0.1 eq) slowly to destroy the excess nitrous acid until the starch-iodide test is negative. Crucial to prevent side reactions with Iodide in the next step.

Phase 3: Iododeamination (The Sandmeyer Displacement)

The "Firing" phase. Displacement of


 by 

.
  • Iodide Prep: In a separate large beaker (5x reaction volume), dissolve Potassium Iodide (KI, 2.5 equivalents) in water (equal volume to the acid used). Cool to 5 °C.

  • Quenching/Transfer:

    • Technique: Slowly pour the cold diazonium/sulfuric acid slurry into the vigorously stirred KI solution.

    • Warning: This is highly exothermic. Add ice directly to the KI beaker to keep temp < 20 °C.

    • Gas Evolution: Vigorous foaming (

      
      ) will occur.
      
  • Thermal Drive: Once addition is complete, allow the mixture to warm to room temperature (RT) over 1 hour.

  • Completion: Heat the mixture on a steam bath (80 °C) for 30 minutes to ensure complete decomposition of the diazonium salt. Evolution of gas should cease.

Phase 4: Isolation and Purification
  • Bisulfite Wash: The solution will likely be dark purple due to free Iodine (

    
    ). Add saturated Sodium Bisulfite (
    
    
    
    ) solution until the purple color fades to a yellow/tan precipitate.
  • Filtration: Filter the crude solid under vacuum.

  • Washing: Wash the filter cake with:

    • Cold water (3x) to remove acid and salts.

    • 10% HCl (1x) to remove any unreacted amine.

    • Water (until filtrate is neutral).

  • Recrystallization: Recrystallize the crude solid from Glacial Acetic Acid or Ethanol/Water (80:20) .

  • Drying: Dry in a vacuum oven at 50 °C overnight.

Data Analysis & Characterization

Expected Properties
ParameterSpecificationNotes
Appearance Yellow to Tan NeedlesDarker color indicates iodine contamination
Yield 65% – 80%Losses primarily during recrystallization
Melting Point 210–215 °C (dec)Distinct from precursor (decomposes differently)
Spectroscopic Validation
  • IR (ATR): Look for disappearance of

    
     stretches (3300-3500 cm⁻¹) and retention of 
    
    
    
    (carboxylic acid, ~1700 cm⁻¹) and
    
    
    (symmetric/asymmetric stretches at 1530/1350 cm⁻¹).
  • 1H NMR (DMSO-d6): The precursor shows a broad amino peak (

    
    ) and aromatic protons. The product will show a simplified aromatic region (singlet at ~8.5-8.8 ppm for the two equivalent protons at C3/C5) and the absence of the amino protons.
    

Process Visualization (Workflow)

SandmeyerProtocol cluster_0 Phase 1: Nitrosylsulfuric Acid Gen cluster_1 Phase 2: Diazotization cluster_2 Phase 3: Iodination cluster_3 Phase 4: Workup Start Conc. H2SO4 (0°C) AddNaNO2 Add NaNO2 (Keep <10°C) Start->AddNaNO2 Warm Warm to 65°C (Dissolve) AddNaNO2->Warm Cool Cool to 0°C Warm->Cool AddAmine Add 4-Amino-2,6-dinitrobenzoic acid (Slowly) Cool->AddAmine Digest Stir 2h @ 0-5°C (Thick Slurry) AddAmine->Digest Check Starch-Iodide Test (+ Urea Scavenge) Digest->Check Pour Pour Acid Slurry into KI (Vigorous N2 Evolution) Check->Pour KI_Prep Prepare KI (aq) Excess (2.5 eq) KI_Prep->Pour Heat Heat to 80°C (Complete Rxn) Pour->Heat Bisulfite Add NaHSO3 (Remove I2) Heat->Bisulfite Filter Filter & Wash (H2O / dilute HCl) Bisulfite->Filter Recryst Recrystallize (Acetic Acid) Filter->Recryst Product 2,6-Dinitro-4-Iodobenzoic Acid Recryst->Product

Figure 1: Step-by-step logic flow for the synthesis of 2,6-dinitro-4-iodobenzoic acid via nitrosylsulfuric acid diazotization.[4]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield / Tar Formation Temperature runaway during diazotization.Ensure internal temp never exceeds 10°C during amine addition.
Incomplete Reaction Poor solubility of amine.Increase

volume or extend digestion time. Ensure

was fully dissolved (Phase 1).
Product is Purple/Brown Trapped Iodine (

).
Rewash filter cake with stronger bisulfite solution. Recrystallize with charcoal.
Violent Foaming Adding Acid to KI too fast.Use a larger vessel for the KI solution. Add acid slurry dropwise or in small aliquots.

References

  • Nitrosylsulfuric Acid Preparation

    • Coleman, G. H.; Lillis, G. A.; Goheen, G. E. "Nitrosyl Chloride" Inorganic Syntheses1939 , 1, 55. (Adapted for H2SO4 media).

    • ScienceMadness Wiki, "Nitrosylsulfuric acid". Available at: [Link]

  • Hodgson, H. H.; Mahadevan, A. P. "The Sandmeyer Reaction" Journal of the Chemical Society1947, 173-174.
  • Precursor Synthesis & Properties

    • PubChem Compound Summary for CID 2762524, 4-Amino-2,6-dinitrobenzoic acid. National Center for Biotechnology Information (2025). Available at: [Link][6]

  • General Sandmeyer Methodology

    • Organic Chemistry Portal. "Sandmeyer Reaction".[7][8] Available at: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2,6-Dinitro-4-Iodobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 2,6-dinitro-4-iodobenzoic acid presents a unique dichotomy in palladium-catalyzed cross-coupling: it is electronically hyper-activated for oxidative addition yet kinetically and thermodynamically fragile regarding side reactions.[1]

While the iodine at the C4 position is highly labile due to the electron-withdrawing nitro groups, the 2,6-substitution pattern on the benzoic acid moiety introduces significant steric strain and a high propensity for protodecarboxylation .

This guide outlines two validated workflows:

  • The Robust Route (Recommended): Methyl ester protection to mitigate solubility issues and decarboxylation risks.[1]

  • The Direct Route: A specialized aqueous protocol for the free acid, strictly controlled to prevent thermal decomposition.[1]

Chemo-Structural Analysis & Challenges

To design a successful experiment, one must understand the competing forces within the molecule.[1]

The Electronic "Push-Pull"
  • Activation (The Good): The two nitro groups (

    
    ) at C2 and C6 are strong electron-withdrawing groups (EWGs).[1] They significantly decrease the electron density of the aromatic ring.[1] This makes the C4-Iodine bond exceptionally weak and reactive toward Pd(0) oxidative addition.[1]
    
  • Instability (The Bad): The same EWGs stabilize the carbanion that would form upon loss of

    
    . Consequently, 2,6-dinitrobenzoic acids are among the most susceptible substrates to thermal decarboxylation.
    
Steric Environment[1]
  • Coupling Site (C4): Relatively unhindered.[1] The protons at C3/C5 do not impose significant steric bulk.[1]

  • Acid Moiety (C1): Highly congested.[1] The 2,6-nitro groups twist the carboxylate out of planarity with the aromatic ring, reducing conjugation and increasing the lability of the C-C(O)OH bond.

Visual Analysis (DOT Diagram)

G Substrate 2,6-Dinitro-4-Iodobenzoic Acid C4_Site C4-Iodine Site (High Reactivity) Substrate->C4_Site Target C1_Site C1-Carboxyl Site (High Steric Bulk) Substrate->C1_Site Constraint OxAdd Rapid Oxidative Addition (Facilitated by NO2) C4_Site->OxAdd Decarb Risk: Protodecarboxylation (Thermal Instability) C1_Site->Decarb

Figure 1: Structural analysis highlighting the reactivity contrast between the coupling site (C4) and the stability risk site (C1).

Critical Decision Matrix: Acid vs. Ester[1][2]

Before selecting a protocol, evaluate your downstream requirements using the table below.

FeaturePath A: Methyl Ester Protection (Recommended)Path B: Direct Acid Coupling
Step Count 3 (Protect

Couple

Hydrolyze)
1 (Direct Coupling)
Solubility Excellent in organic solvents (THF, Toluene).[1]Poor; requires aqueous/polar solvents (DMF/H2O).[1]
Decarboxylation Risk Low (Ester stabilizes the C1 position).[1]High (Requires T < 60°C).[1]
Purification Standard silica chromatography.[1]Difficult (Acid sticks to silica; requires reverse phase).[1]
Scale-Up Potential High reliability.[1]Variable; batch-dependent.[1]

Protocol A: The Methyl Ester Route (Gold Standard)

This route is preferred for medicinal chemistry applications where purity and yield are paramount.[1]

Phase 1: Protection

Do not use Fischer Esterification (MeOH/H2SO4) as steric hindrance will prevent conversion.

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF.

  • Procedure: Treat the acid with 1.2 eq MeI and 1.5 eq

    
     in DMF at RT for 4 hours. Aqueous workup yields Methyl 4-iodo-2,6-dinitrobenzoate .[1]
    
Phase 2: Suzuki Coupling

Reaction Scheme:


[1][2]

Materials:

  • Substrate: Methyl 4-iodo-2,6-dinitrobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)[1]
    
    • Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and is robust for electron-deficient substrates.[1]

  • Base:

    
     (3.0 equiv) - Anhydrous preferred.[1]
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio).[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C). Stir for 4–12 hours.

    • Note: Conversion is usually rapid due to the activated iodine.[1] Monitor via TLC/LCMS after 1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Acid Coupling (High Efficiency)

Use this protocol if you must avoid protection/deprotection steps. Success depends on strict temperature control to prevent decarboxylation.[1]

Mechanism Adjustment: Because the substrate is an acid, the first equivalent of base will be consumed to form the carboxylate salt.[1] This salt is water-soluble but creates a "soap-like" behavior that can hinder phase transfer.[1]

Materials:

  • Substrate: 2,6-dinitro-4-iodobenzoic acid (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or PEPPSI-iPr  (2 mol%)[1]
    
    • Rationale: PEPPSI catalysts are excellent for difficult substrates at lower temperatures.[1]

  • Base:

    
     (3.5 equiv).[1]
    
    • Note: 1 eq neutralizes the acid; 2.5 eq drives the coupling.[1]

  • Solvent: DMF / Water (4:1).[1]

    • Rationale: DMF is required to solubilize the organic components, while water dissolves the base and the carboxylate salt.[1]

Step-by-Step:

  • Dissolution: Dissolve the acid in DMF/Water.[1] Add the base. The solution will turn deep yellow/orange (formation of nitrophenyl anion species).[1]

  • Catalyst Addition: Add the Boronic Acid (1.3 equiv) and Catalyst under inert atmosphere.[1]

  • Temperature Control: Heat to 45–50°C .

    • Critical Warning:Do NOT exceed 60°C. At >80°C, the rate of decarboxylation (

      
      ) competes with transmetallation.[1]
      
  • Monitoring: Check LCMS for the product mass (M+H) and the decarboxylated byproduct (M-44).[1]

  • Workup:

    • Acidify carefully with 1M HCl to pH 3-4 (Caution:

      
       evolution).[1]
      
    • Extract with EtOAc.[1] The product will be in the organic layer.[1]

    • Note: If the product is very polar, use n-Butanol for extraction or purify via Reverse Phase (C18) chromatography.

Troubleshooting & Optimization Logic

Common Failure Modes
ObservationDiagnosisCorrective Action
Product mass - 44 Da Decarboxylation occurred.[1]Lower temp to 40°C. Switch to Protocol A (Ester).
Starting Material Remaining Catalyst deactivation.Switch to S-Phos Pd G3 or X-Phos Pd G3 ligands.[1]
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.[1][3]Degas solvents more thoroughly.[1] Reduce Base loading.
Black Precipitate (Pd Black) Catalyst decomposition.[1]Add TBAB (Tetrabutylammonium bromide) as a stabilizer.[1]
Experimental Workflow Diagram

Workflow Start Start: 2,6-Dinitro-4-Iodobenzoic Acid Decision Can you accept 3 steps? Start->Decision Protect Esterification (MeI, K2CO3, DMF) Decision->Protect Yes (High Yield) Couple_B Direct Coupling (Pd(PPh3)4, Na2CO3) STRICT < 50°C Decision->Couple_B No (Fast) Couple_A Suzuki Coupling (Pd(dppf)Cl2, 60°C) Protect->Couple_A Hydrolyze Hydrolysis (LiOH, THF/H2O) Couple_A->Hydrolyze Finish Final Biaryl Product Hydrolyze->Finish Couple_B->Finish

Figure 2: Decision tree for selecting the appropriate experimental workflow.

References

  • General Suzuki Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Coupling of Electron-Deficient Aryl Halides: Littke, A. F., & Fu, G. C. (2001).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Decarboxylation Risks in Nitrobenzoic Acids: Goossen, L. J., et al. (2009).[1] Pd-Catalyzed Synthesis of Biaryls via Decarboxylative Coupling of Nitrobenzoic Acids.[1] Journal of the American Chemical Society.[1][5][6] (Contextual reference for instability). [Link]

  • PEPPSI Catalyst System for Difficult Couplings: Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction.[1] Chemistry - A European Journal, 12(18), 4749-4755. [Link][1]

  • Synthesis of 4-iodo-2,6-dinitrobenzoic acid (Starting Material Context): Specific preparation often involves Sandmeyer reaction of 4-amino-2,6-dinitrobenzoic acid.[1] Refer to: Vogel's Textbook of Practical Organic Chemistry. [Link]

Sources

Sonogashira coupling using sterically hindered aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered Aryl Iodides

Executive Summary

The Sonogashira cross-coupling of sterically hindered aryl iodides (e.g., ortho-substituted or multi-substituted arenes) presents unique kinetic challenges compared to unhindered substrates. While aryl iodides typically undergo facile oxidative addition, steric bulk proximal to the halide significantly retards the transmetallation and reductive elimination steps. This application note details optimized protocols using bulky, electron-rich phosphine ligands (Buchwald-type) and specific additives to overcome these energy barriers, ensuring high yields and minimizing Glaser homocoupling side products.

Mechanistic Challenges & Ligand Strategy

The Steric Bottleneck

In standard Sonogashira couplings (e.g., using Pd(PPh


)

), the catalytic cycle is often rate-limited by the oxidative addition of aryl bromides/chlorides. However, for aryl iodides , oxidative addition is rapid. When the substrate is sterically hindered (ortho-substituted), the rate-limiting step shifts.
  • Transmetallation Inhibition: The approach of the bulky copper-acetylide species to the hindered Pd(II) center is physically blocked.

  • Reductive Elimination Strain: While bulky ligands generally promote reductive elimination (to relieve steric strain), the formation of the necessary cis-intermediate prior to elimination is energetically unfavorable due to clash between the ligand and the ortho-substituent.

Strategic Solution: Bulky, Electron-Rich Ligands

To navigate this, we utilize ligands with large cone angles (or % Buried Volume,


) such as XPhos  or 

.
  • Role: These ligands form monoligated [L-Pd(0)] species, which are highly active.

  • Benefit: They create a "pocket" that facilitates the entry of the substrate while destabilizing the resting state, driving the cycle forward.

Figure 1: Sterically Hindered Sonogashira Catalytic Cycle

SonogashiraMechanism cluster_legend Critical Path Analysis Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I (Hindered) PdII_ArI Pd(II) Complex [L-Pd(Ar)(I)] (Steric Clash Possible) OxAdd->PdII_ArI TransMet Transmetallation (Rate Limiting for Hindered Substrates) PdII_ArI->TransMet + Cu-Acetylide PdII_Alk Pd(II) Acetylide [L-Pd(Ar)(Alk)] TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 + Product Cu_Alk Cu(I)-Acetylide Cu_Alk->TransMet Cu transfer Alkyne Terminal Alkyne + Base Alkyne->Cu_Alk CuI, Base legend1 Red Arrow = Kinetic Bottleneck due to Sterics

Caption: Catalytic cycle highlighting the Transmetallation step as the primary bottleneck for hindered aryl iodides.

Catalyst & Reagent Selection Guide

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 or Pd(P(t-Bu)

)

Rapid activation; G3 precatalysts ensure a defined 1:1 Pd:Ligand ratio, crucial for hindered couplings.
Co-Catalyst CuI (5–10 mol%)Essential for transmetallation. Must be high purity (99.999%) to prevent side reactions.
Base Cs

CO

or HN(i-Pr)

Cesium bases (solubility effect) often outperform amines for extremely hindered substrates.
Solvent THF or 1,4-Dioxane Ethers coordinate weakly, stabilizing intermediates without blocking the active site.
Additives TBAI (Tetrabutylammonium iodide)Optional. Can stabilize the Pd-intermediate via halide exchange/bridging.

Protocol 1: The "Gold Standard" (Pd/Cu System)

Best for: Ortho-substituted aryl iodides coupled with aliphatic or aromatic alkynes.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • CuI (5 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Degassed THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide, Cs

    
    CO
    
    
    
    , and XPhos Pd G3.
  • Atmosphere Exchange: Seal the vial and cycle vacuum/argon (3x) to remove O

    
     (critical to prevent Glaser homocoupling).
    
  • Solvent Addition: Add degassed solvent via syringe.

  • Reagent Addition: Add the Terminal Alkyne and CuI (if CuI is solid, add in step 1; if using a stock solution, add now).

    • Note: For extremely hindered substrates, add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex.

  • Reaction: Heat to 60–80 °C . Hindered substrates rarely proceed at Room Temp.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of Aryl Iodide.

  • Workup: Dilute with EtOAc, wash with water/brine. If copper residues persist (blue/green tint), wash with 5% NH

    
    OH or EDTA solution.
    

Protocol 2: Copper-Free Variant

Best for: Substrates prone to oxidative homocoupling (Glaser) or when Cu chelation interferes with the substrate.

Concept: Without Copper, the reaction relies on a "carbopalladation/dehydropalladation" mechanism or direct base-assisted transmetallation. This is slower but cleaner for sensitive hindered systems.

Materials:

  • Pd(OAc)

    
      (5 mol%) + XPhos  (10 mol%) OR Pd-118  (5 mol%)
    
  • Piperidine (2.0 equiv) or TBAA (Tetrabutylammonium acetate)

  • Solvent: NMP or DMF (Polar aprotic solvents are required here).

Modifications:

  • Temperature must be increased to 90–100 °C .

  • Requires a stronger base or a specific solvent effect (NMP) to activate the alkyne proton.

Experimental Workflow Diagram

Workflow Start Start: Substrate Assessment CheckSterics Is Aryl Iodide ortho-substituted? Start->CheckSterics Standard Standard Protocol Pd(PPh3)4 / CuI / Et3N CheckSterics->Standard No Hindered Hindered Protocol Select XPhos Pd G3 CheckSterics->Hindered Yes AddCu Add CuI? (Risk of Homocoupling?) Hindered->AddCu CuProtocol Protocol 1 (Pd/Cu) Solvent: THF Temp: 60°C AddCu->CuProtocol Low Risk CuFree Protocol 2 (Cu-Free) Solvent: NMP Temp: 100°C AddCu->CuFree High Risk Monitor Monitor HPLC (2-4 hrs) CuProtocol->Monitor CuFree->Monitor

Caption: Decision tree for selecting the optimal Sonogashira protocol based on substrate sterics.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Active catalyst failed to engage hindered center.Switch to Pd(P(t-Bu)

)

or increase Temp to 100°C. Ensure O

exclusion.
Glaser Product (Alkyne Dimer) Copper cycle is faster than Transmetallation.Slow addition of alkyne. Switch to Protocol 2 (Cu-Free) . Degass solvents more rigorously.
Dehalogenation (Ar-H)

-Hydride elimination or solvent reaction.
Avoid alcoholic solvents. Use Cs

CO

in Toluene/Dioxane instead of amines.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd death").Ligand concentration too low. Use Precatalysts (G3/G4) instead of mixing Pd/Ligand in situ.

References

  • Mechanistic Studies on Sonogashira Coupling : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.

  • Buchwald Ligands (XPhos) Application : Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes.[2] Angewandte Chemie International Edition.

  • Copper-Free Methodologies : Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[2][3][4][5] Synthesis.

  • Steric Effects in Cross-Coupling : Wu, X. F., et al. (2011). Palladium-Catalyzed Coupling Reactions: Carbon-Carbon Bond Formation.[3][5] Chemistry – A European Journal.

Sources

Application Note: Advanced Esterification Strategies for 2,6-Dinitro-4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification protocols for 2,6-dinitro-4-iodobenzoic acid Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists.[1]

Executive Summary & Strategic Analysis

The Challenge: The "Ortho Effect" Esterifying 2,6-dinitro-4-iodobenzoic acid (DNIBA) presents a classic yet formidable challenge in organic synthesis: Steric Inhibition of Resonance .[1] The two nitro groups at the ortho positions (2,6) create a "steric gate" around the carbonyl carbon.[1] This forces the carboxyl group out of planarity with the benzene ring, decoupling the


-system and significantly increasing the activation energy for nucleophilic attack at the carbonyl carbon.[1]

Standard Fischer esterification (refluxing in alcohol with catalytic H₂SO₄) typically fails or proceeds with negligible yields because the tetrahedral intermediate cannot form due to severe spatial crowding.

The Solution Landscape To successfully esterify DNIBA, one must bypass the bimolecular attack at the carbonyl carbon or utilize high-energy intermediates.[1] This guide details three validated protocols, ranked by efficacy and operational simplicity.

Decision Matrix: Selecting the Right Protocol

EsterificationDecision Start Start: 2,6-Dinitro-4-iodobenzoic Acid Scale Scale of Reaction? Start->Scale Small Small/Med (<10g) High Purity Req. Scale->Small Discovery Large Large Scale (>10g) Cost Sensitive Scale->Large Process MethodA Method A: Carboxylate Alkylation (Cs2CO3 / MeI) Small->MethodA Preferred (Mildest) MethodB Method B: Acid Chloride Activation (SOCl2 / DMF) Large->MethodB Standard MethodC Method C: Acylium Ion (Newman) (100% H2SO4) Large->MethodC Alternative

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and purity requirements.

Technical Protocols

Method A: Cesium-Promoted Carboxylate Alkylation (The "Gold Standard")

Mechanism: Nucleophilic substitution (S_N2).[1] Why it works: This method completely bypasses the sterically hindered carbonyl carbon.[1] Instead, the base deprotonates the acid to form a carboxylate anion, which then acts as a nucleophile attacking an unhindered alkyl halide (e.g., Iodomethane).

Reagents & Stoichiometry
ComponentEquiv.Role
DNIBA 1.0Substrate
Cesium Carbonate (Cs₂CO₃) 1.1 - 1.2Base (Solubility promoter)
Alkyl Halide (e.g., MeI, EtI) 1.5 - 2.0Electrophile
DMF (Anhydrous) 0.2 MSolvent (Polar Aprotic)
Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dinitro-4-iodobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.2 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution may turn deep yellow/orange due to salt formation.[1]

    • Note: Cesium is preferred over Potassium due to the "Cesium Effect"—higher solubility in organic solvents and looser ion pairing, increasing carboxylate nucleophilicity.

  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (MeI) (1.5 equiv) .[1]

    • Caution: MeI is a volatile carcinogen.[1] Use a fume hood.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a high R_f ester spot.

  • Workup:

    • Dilute reaction mixture with EtOAc (5x reaction volume).

    • Wash sequentially with: Water (3x) to remove DMF, Saturated NaHCO₃ (2x) to remove unreacted acid, and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually yields >95% pure product.[1] Recrystallize from MeOH if necessary.

Method B: Acid Chloride Activation (The "Force" Method)

Mechanism: Addition-Elimination via highly electrophilic intermediate.[1] Why it works: Converting the -OH to -Cl creates a much better leaving group.[1] While formation of the acid chloride is still hindered, the high energy of thionyl chloride combined with catalytic DMF (forming the Vilsmeier-Haack intermediate) drives the reaction.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
DNIBA 1.0Substrate
Thionyl Chloride (SOCl₂) 5.0 - 10.0Reagent & Solvent
DMF 2-3 dropsCatalyst
Alcohol (MeOH/EtOH) ExcessNucleophile (Step 2)
Step-by-Step Protocol
  • Activation: In a round-bottom flask fitted with a reflux condenser and a drying tube (CaCl₂), place DNIBA (1.0 equiv) .

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) (approx. 5 mL per gram of acid). Add 2 drops of anhydrous DMF .

    • Mechanism Check: DMF reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent), which is a potent chlorinating agent, essential for overcoming the steric bulk of the nitro groups.

  • Reflux: Heat to reflux (75°C) for 3–6 hours. The solid acid should dissolve, and gas evolution (SO₂/HCl) will cease upon completion.

  • Evaporation: Remove excess SOCl₂ via rotary evaporation (use a base trap for the pump).[1] Add dry toluene and re-evaporate (2x) to azeotrope off residual traces of SOCl₂.

    • Critical: Residual SOCl₂ will generate HCl in the next step, potentially causing side reactions.

  • Esterification: Dissolve the crude yellow acid chloride residue in Dichloromethane (DCM) . Cool to 0°C.[1]

  • Quench: Add Methanol (excess) and Triethylamine (1.2 equiv) dropwise. Stir for 1 hour.

  • Workup: Wash with 1M HCl, then NaHCO₃. Dry and concentrate.

Method C: Acylium Ion Generation (Newman’s Method)

Mechanism: Unimolecular ionization (A_AC1).[1] Why it works: In 100% sulfuric acid, sterically hindered benzoic acids ionize to form the Acylium Ion (


).[1] This linear intermediate relieves steric strain (sp hybridization) and is readily attacked by alcohol.
Protocol
  • Ionization: Dissolve DNIBA in 100% Sulfuric Acid (approx. 10 mL/g).

    • Note: If 100% H₂SO₄ is unavailable, use standard conc. H₂SO₄, but heating (40–50°C) might be required.

  • Stirring: Stir for 30 minutes to ensure formation of the acylium species.

  • Quench: Pour the sulfuric acid solution slowly into a vigorously stirred flask of cold Methanol .

    • Exothermic:[1] Perform this slowly in an ice bath.[1]

  • Reflux: Heat the methanolic solution to reflux for 1 hour to complete the capture of the acylium ion.

  • Isolation: Pour onto crushed ice. The ester often precipitates as a solid.[1] Filter and wash with water.[3]

Scientific Validation & QC

Mechanistic Pathway (Method A vs Method B)

Mechanisms Substrate 2,6-Dinitro-4-iodobenzoic Acid Salt Carboxylate Anion (Sterics Irrelevant) Substrate->Salt Cs2CO3 (Deprotonation) AcidCl Acid Chloride (Still Hindered) Substrate->AcidCl SOCl2 / DMF ProductA Ester Product Salt->ProductA MeI (SN2) Attack at Oxygen Tetrahedral Tetrahedral Intermediate (High Energy Barrier) AcidCl->Tetrahedral MeOH Attack ProductB Ester Product Tetrahedral->ProductB Elimination Tetrahedral->ProductB Slow (Sterics)

Figure 2: Mechanistic comparison. Path A (Green) avoids the crowded carbonyl center entirely.

Quality Control Parameters
  • Appearance: The product is typically a pale yellow to off-white solid.[1]

  • ¹H NMR (CDCl₃):

    • Aromatic protons (H3, H5) will appear as a singlet (due to symmetry) around 8.4 – 8.6 ppm .

    • Ester methyl group (if methyl ester) will appear as a singlet around 3.9 – 4.0 ppm .[1]

    • Diagnostic: The shift of the methyl group is slightly deshielded compared to unsubstituted benzoates due to the electron-withdrawing nitro groups.[1]

  • Melting Point: Distinct sharp melting point (literature comparison required for specific ester).

Safety & Handling

  • Nitro Compounds: Polynitro aromatic compounds can be shock-sensitive or explosive, especially when dry or in the presence of strong bases.[1] While DNIBA is generally stable, avoid heating dry solids above 100°C.

  • Iodine Lability: The iodine at the 4-position is meta to the nitro groups, making it relatively stable against Nucleophilic Aromatic Substitution (SnAr).[1] However, avoid using strong alkoxide bases (e.g., NaOMe) in the esterification, as trace SnAr side products (ethers) could form. Method A (Carbonate base) is safer than alkoxide methods. [1]

  • Methyl Iodide: Highly toxic alkylating agent.[1] Use specific glove types (Laminate film) as it penetrates standard nitrile gloves.

References

  • Steric Inhibition in Esterification

    • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Cesium Carboxylate Alkylation

    • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using cesium salts. The Journal of Organic Chemistry, 41(8), 1373–1379. Link

  • Vilsmeier-Haack Activation (DMF Catalyst)

    • Arrieta, A., et al. (1984). Reagents for the preparation of acid chlorides. Synthetic Communications, 14(10), 939-945. Link

Sources

Using 2,6-dinitro-4-iodobenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2,6-Dinitro-4-Iodobenzoic Acid in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Utility

2,6-Dinitro-4-iodobenzoic acid (CAS: 95192-58-8) is a high-value, multifunctional "lynchpin" scaffold used primarily in the discovery and synthesis of kinase inhibitors , radiopharmaceuticals , and heterocyclic libraries (benzimidazoles and quinoxalines).

Its utility stems from its orthogonal reactivity profile , which allows medicinal chemists to sequentially manipulate three distinct chemical handles without cross-interference. This "Privileged Structure" enables the rapid generation of diversity-oriented libraries, particularly for drugs targeting the MAPK/ERK signaling pathways where halogenated benzene cores are common.

Key Functional Handles:

  • Carboxylic Acid (C1): Solubilizing group or handle for amide coupling (linker attachment).

  • Nitro Groups (C2, C6): Precursors to vicinal diamines, enabling cyclization into heterocycles.

  • Iodine (C4): A reactive handle for late-stage Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach biaryl tails.

Part 2: Chemical Profile & Safety Architecture

PropertySpecification
CAS Number 95192-58-8
Formula

Molecular Weight 337.99 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water.
Stability Light Sensitive (Iodine scission); Shock Sensitive (Polynitro).
Critical Safety Protocol: Energetic Material Handling
  • Explosion Hazard: As a polynitro-aromatic, this compound possesses high potential energy. While the carboxylic acid and iodine provide some stabilization compared to trinitrobenzene, heating above 100°C or grinding in dry form poses a deflagration risk.

  • Light Protection: The C-I bond is photolabile. All reactions and storage must occur in amber glassware or foil-wrapped vessels to prevent radical de-iodination.

Part 3: Primary Application – Synthesis of 4-Functionalized Benzimidazoles

The most potent application of this intermediate is the synthesis of 4-iodo-benzimidazole scaffolds. These are critical precursors for many bioactive molecules where the iodine serves as a "dummy atom" for subsequent library diversification.

Mechanism of Action (The "Why"):

Standard hydrogenation (


, Pd/C) of nitro-aromatics often results in hydrodehalogenation  (stripping the iodine). To preserve the C4-Iodine bond while reducing the C2/C6-Nitro groups, chemoselective reduction  using Stannous Chloride (

) or Iron (

) is required.
Visual Workflow (Graphviz)

G Start 2,6-Dinitro-4- iodobenzoic acid Step1 Chemoselective Reduction (SnCl2 / EtOAc) Start->Step1 Preserves I-bond Inter 2,6-Diamino-4- iodobenzoic acid Step1->Inter Diamino Scaffold Step2 Cyclization (R-CHO / Acid) Inter->Step2 Ring Closure Product 4-Iodo-7-carboxy- benzimidazole Step2->Product Scaffold Ready Div Suzuki Coupling (Library Generation) Product->Div Late-Stage Diversification

Figure 1: Chemoselective synthesis pathway avoiding de-iodination.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 2,6-Diamino-4-iodobenzoic Acid

This protocol is designed to reduce nitro groups without cleaving the iodine.

Reagents:

  • 2,6-Dinitro-4-iodobenzoic acid (1.0 eq)

  • Stannous Chloride Dihydrate (

    
    ) (7.0 eq)
    
  • Ethyl Acetate (EtOAc) (0.1 M concentration)

  • Saturated

    
     solution[1][2]
    

Procedure:

  • Dissolution: In a foil-wrapped round-bottom flask, dissolve 10 mmol of 2,6-dinitro-4-iodobenzoic acid in 100 mL of EtOAc.

  • Addition: Add

    
     (70 mmol) in three portions over 30 minutes to control the exotherm. Do not allow temperature to exceed 40°C.
    
  • Reaction: Stir at room temperature for 16–24 hours. Monitor via LC-MS (Look for M+H of diamine; disappearance of nitro peaks).

    • Note: If reaction is sluggish, heat mildly to 45°C, but strictly avoid reflux to prevent iodine loss.

  • Quench: Cool to 0°C. Slowly adjust pH to ~8-9 using saturated

    
    . This will form a thick white slurry of tin salts.
    
  • Filtration: Filter the slurry through a pad of Celite. Wash the pad generously with EtOAc.

  • Isolation: Separate the organic layer. Acidify the aqueous layer carefully to pH 4-5 to precipitate any zwitterionic product, or extract the organic layer, dry over

    
    , and concentrate.
    
  • Yield: Expect 85-95% of a light brown solid (oxidizes slowly in air; use immediately).

Protocol B: Late-Stage Suzuki-Miyaura Coupling

Used to attach aryl groups to the C4 position after the scaffold is established.

Reagents:

  • Scaffold (e.g., Methyl 2,6-diamino-4-iodobenzoate) (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • 
     (5 mol%)
    
  • 
     (2.0 eq)[3]
    
  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Assembly: Combine scaffold, boronic acid, base, and catalyst in a pressure vial.

  • Heating: Seal and heat to 90°C for 4-12 hours.

  • Purification: The iodine is displaced by the aryl group. Filter through silica and purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Iodine (De-iodination) Used

or harsh reducing metal (Zn/HCl).
Switch to

(Protocol A) or

.
Incomplete Reduction Stirring too slow; Tin salts encapsulating reactant.Use mechanical stirring; increase solvent volume.
Product turns dark/black Oxidation of diamine in air.Store under Nitrogen/Argon at -20°C. Use immediately.
Explosion/Fume-off Reaction ran too hot or dry.NEVER heat dry nitro-compound. Keep in solution.

References

  • Synthesis of 2-amino-4-iodobenzoic acid (Analogous Reduction Protocol). ChemicalBook Protocols. Retrieved from .

  • High temperature water as reaction medium towards heteroaromatic compounds. University of Konstanz Research Repository. Describes the use of dinitrobenzoic acid derivatives in heterocycle synthesis. Retrieved from .

  • Preparation of Iodinated Benzoic Acid Derivatives. AppChem Product Catalog. Listing and physical properties for CAS 95192-58-8. Retrieved from .

Sources

Application Notes and Protocols for the Synthesis of 4-iodo-2,6-diaminobenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-iodo-2,6-diaminobenzoic Acid in Drug Discovery

4-iodo-2,6-diaminobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two activating amino groups and a strategically positioned iodine atom, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including kinase inhibitors, imaging agents, and novel heterocyclic scaffolds. The iodine atom provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid generation of diverse compound libraries for lead optimization.

These application notes provide a comprehensive guide for the multi-step synthesis of 4-iodo-2,6-diaminobenzoic acid, starting from commercially available materials. The protocols are designed for researchers and scientists in both academic and industrial settings, with a focus on robust and reproducible methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of 4-iodo-2,6-diaminobenzoic acid necessitates a carefully planned multi-step sequence to ensure the correct regiochemistry of the final product. The presence of two highly activating amino groups and a deactivating carboxylic acid group on the benzene ring presents a challenge in controlling the position of iodination. Therefore, a protection-iodination-deprotection strategy is employed. The general synthetic workflow is outlined below.

Synthesis_Workflow A 2,6-Dinitrobenzoic Acid B Protection of Carboxylic Acid (e.g., Esterification) A->B C Protected 2,6-Dinitrobenzoate B->C D Reduction of Nitro Groups (e.g., Catalytic Hydrogenation) C->D E Protected 2,6-Diaminobenzoate D->E F Protection of Amino Groups (e.g., Acetylation) E->F G Protected 2,6-Diacetamidobenzoate F->G H Iodination (e.g., with ICl or NIS) G->H I Protected 4-iodo-2,6-Diacetamidobenzoate H->I J Deprotection of Amino and Carboxyl Groups (e.g., Acid or Base Hydrolysis) I->J K 4-iodo-2,6-Diaminobenzoic Acid J->K Experimental_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Iodination cluster_part3 Part 3: Deprotection Start Start: 2,6-Dinitrotoluene Oxidation Protocol 1: Oxidation (KMnO4) Start->Oxidation Dinitrobenzoic_Acid Intermediate: 2,6-Dinitrobenzoic Acid Oxidation->Dinitrobenzoic_Acid Reduction Protocol 2: Reduction (H2, Pd/C) Dinitrobenzoic_Acid->Reduction Diaminobenzoic_Acid Precursor: 2,6-Diaminobenzoic Acid Reduction->Diaminobenzoic_Acid Protection Protocol 3: Amine Protection (Ac2O) Diaminobenzoic_Acid->Protection Diacetamido Intermediate: 2,6-Diacetamidobenzoic Acid Protection->Diacetamido Iodination Protocol 4: Iodination (ICl) Diacetamido->Iodination Iodo_protected Intermediate: 4-iodo-2,6-diacetamidobenzoic Acid Iodination->Iodo_protected Deprotection Protocol 5: Hydrolysis (HCl) Iodo_protected->Deprotection Final_Product Final Product: 4-iodo-2,6-diaminobenzoic Acid Deprotection->Final_Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dinitro-4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Type: Process Optimization & Yield Improvement[1]

Diagnostic & Isomer Verification

CRITICAL CHECK: Before proceeding, verify your target isomer structure.[1]

  • Target: 2,6-dinitro-4-iodobenzoic acid (Nitro groups are ortho to the Carboxylic Acid).[1]

  • Common Confusion: Researchers often confuse this with 3,5-dinitro-4-iodobenzoic acid (Nitro groups are meta to the Carboxylic Acid), which is the standard intermediate for radiocontrast agents (e.g., Diatrizoate).[1]

Why this matters:

  • 3,5-isomer: Synthesized via direct nitration of 4-iodobenzoic acid.[1]

  • 2,6-isomer (Your Target): Cannot be synthesized via direct nitration of 4-iodobenzoic acid because both the Carboxyl and Iodine groups direct incoming electrophiles to the 3,5 positions.[1]

  • Required Route: You must use the Sandmeyer Reaction starting from 4-amino-2,6-dinitrobenzoic acid .[1]

The Protocol: "Anhydrous" Sandmeyer Variation

Issue: Standard aqueous diazotization (HCl/NaNO₂) fails for 4-amino-2,6-dinitrobenzoic acid. Root Cause: The two nitro groups are strongly electron-withdrawing, reducing the nucleophilicity of the amine.[1] The precursor is insoluble in dilute aqueous acid and too weakly basic to form a stable diazonium salt in water. Solution: Use Nitrosyl Sulfuric Acid generated in situ within concentrated sulfuric acid.[1]

Optimized Workflow
  • Solubilization & Diazotization (The "anhydrous" step):

    • Charge Concentrated H₂SO₄ (10-15 volumes relative to substrate) into a reactor.

    • Cool to 0–5°C .[1][2][3]

    • Add Sodium Nitrite (NaNO₂) (1.2 eq) slowly. Note: Ensure complete dissolution to form Nitrosyl Sulfuric Acid.

    • Add 4-amino-2,6-dinitrobenzoic acid (1.0 eq) portion-wise. Maintain temp < 10°C.

    • Stir for 2 hours at 5–10°C to ensure complete formation of the diazonium sulfate.

  • Iodination (The Quench):

    • Prepare a solution of Potassium Iodide (KI) (2.5 eq) in water (minimal volume) + Urea (0.1 eq) to scavenge excess nitrous acid.[1]

    • Add the cold diazonium sulfuric acid mixture dropwise into the KI solution. Caution: Vigorous evolution of N₂ gas.[1]

    • Heat to 80°C for 1 hour to drive the reaction to completion.

  • Work-up:

    • Cool to room temperature.[1]

    • Treat with Sodium Bisulfite (NaHSO₃) solution to quench free iodine (color change from purple/brown to yellow).[1]

    • Filter the precipitate.[1][4] Recrystallize from Ethanol/Water.[1]

Troubleshooting Guide (FAQ)
Q1: My yield is consistently low (<30%). What is going wrong?

Diagnosis: Incomplete diazotization due to poor solubility.[1] Fix: Do not use water or dilute HCl in the first step. The amine is a "cryptic" base due to the steric and electronic effects of the ortho-nitro groups. You must use concentrated H₂SO₄ as the solvent.[1] If the mixture is too viscous, use Glacial Acetic Acid as a co-solvent, but maintain high acidity.[1]

Q2: I see a large amount of phenolic impurity (4-hydroxy-2,6-dinitrobenzoic acid).

Diagnosis: Hydrolysis of the diazonium salt. Fix: This occurs if the diazonium salt is exposed to water before it reacts with the iodide, or if the reaction gets too hot during the mixing phase.

  • Action: Ensure the diazonium mixture is added to the iodide solution (inverse addition). This ensures the diazonium ion immediately encounters a high concentration of I⁻ nucleophiles rather than water molecules.

Q3: The product is dark/black and difficult to purify.

Diagnosis: Iodine occlusion and azo-coupling side products. Fix:

  • Iodine Removal: The Sodium Bisulfite wash is mandatory.[1] Do not skip it.

  • Azo-Coupling: If the diazotization is not kept strictly cold (<10°C), the diazonium salt can couple with unreacted amine.[1] Ensure strict temperature control during the H₂SO₄ step.

Visualizing the Pathway

Sandmeyer_Mechanism Precursor 4-Amino-2,6-dinitrobenzoic Acid Intermediate Diazonium Sulfate (Electrophilic Species) Precursor->Intermediate Diazotization (0-5°C, Anhydrous) Reagents1 NaNO₂ + Conc. H₂SO₄ (Nitrosyl Sulfuric Acid) Reagents1->Intermediate Product 2,6-Dinitro-4-iodobenzoic Acid Intermediate->Product Sandmeyer (Iodine) (Inverse Addition) SideProduct Phenolic Impurity (Hydrolysis) Intermediate->SideProduct Water/Heat (Avoid!) Reagents2 KI (aq) + Urea (Nucleophilic Substitution) Reagents2->Product

Caption: Optimized Sandmeyer pathway utilizing Nitrosyl Sulfuric Acid to overcome amine deactivation.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction / Recovery of Starting Material Failed diazotization (Amine insolubility).[1]Switch from HCl(aq) to Conc. H₂SO₄ or Glacial Acetic Acid/H₂SO₄ .[1]
Violent Gas Evolution upon Mixing Exothermic decomposition of diazonium.[1]Add diazonium solution slower ; keep receiving flask in ice bath initially.
Low Melting Point Contamination with Phenol or Iodine.1.[1] Wash with NaHSO₃.2. Recrystallize from EtOH/H₂O.[1]
Red/Orange Precipitate Azo-dye formation (Coupling).[1]Ensure excess NaNO₂ is destroyed with Urea before adding KI.[1]
References
  • Organic Syntheses . "p-Iodobenzoic Acid".[1][4] Org.[1][4][5][6][7] Synth. 1928, 8,[1] 36. Link(Note: Provides foundational methodology for iodination via diazonium, adapted here for dinitro-systems).[1]

  • Goossen, L. J. "Sandmeyer Reaction".[1] Organic Chemistry Portal. Link(Mechanistic overview of radical-nucleophilic aromatic substitution).

  • ChemicalBook . "4-Amino-2,6-dinitrobenzoic acid Synthesis". Link(Source for precursor availability and basic properties).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Authoritative text on diazotization of weakly basic amines using nitrosyl sulfuric acid).

Sources

Technical Support Center: Stability & Synthesis of 2,6-Dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Decarboxylation of 2,6-Dinitrobenzoic Acids Ticket Priority: High (Irreversible Product Loss)

Executive Summary & Root Cause Analysis

The Core Issue: Researchers frequently encounter low yields or complete loss of starting material when heating 2,6-dinitrobenzoic acid (2,6-DNBA). The byproduct is almost invariably 1,3-dinitrobenzene.

The Mechanism (The "Why"): The instability of 2,6-DNBA is driven by Steric Inhibition of Resonance (The Ortho Effect) .

  • Steric Strain: The two bulky nitro groups at the ortho positions force the carboxyl group (–COOH) to rotate out of the plane of the benzene ring.[1]

  • Loss of Conjugation: This rotation breaks the

    
    -conjugation between the carboxyl group and the aromatic ring.[2]
    
  • Bond Weakening: Without resonance stabilization, the C(aryl)–C(carboxyl) bond is significantly weakened.[2]

  • The Trigger: Heating, especially in the presence of base , generates the carboxylate anion. Due to the electron-withdrawing nature of the nitro groups and the relief of steric strain upon CO₂ loss, the anion undergoes rapid decarboxylation via an

    
     (Substitution Electrophilic Unimolecular) pathway.
    
Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway leading to product loss.

DecarboxylationMechanism Reactant 2,6-Dinitrobenzoic Acid (Sterically Strained) Intermediate Carboxylate Anion (Twisted out of plane) Reactant->Intermediate Base / Heat TS Transition State (C-C Bond Breaking) Intermediate->TS Steric Relief Driving Force Product 1,3-Dinitrobenzene (Dead End Product) TS->Product Irreversible CO2 CO2 Gas TS->CO2 Gas Evolution

Figure 1: The thermodynamic downhill path of 2,6-DNBA decarboxylation.[2] Note that base catalysis accelerates the formation of the labile anion.

Troubleshooting Guide

Use this decision matrix to diagnose and resolve your specific issue.

Scenario A: "My reaction mixture is bubbling, and I isolated 1,3-dinitrobenzene."
  • Diagnosis: Thermal Decarboxylation.[2][3][4]

  • Probable Cause: You likely heated the free acid above 100°C or used basic conditions (e.g., K₂CO₃, NaOH) which formed the unstable carboxylate anion.

  • The Fix:

    • Acidify: Ensure the reaction remains acidic. The free acid is kinetically more stable than the anion.[2]

    • Lower Temperature: Do not exceed 80°C if possible.

    • Avoid DMSO/DMF: Polar aprotic solvents accelerate decarboxylation of the anion by solvating the cation and leaving the carboxylate "naked" and reactive.

Scenario B: "Fischer Esterification (MeOH/H₂SO₄/Reflux) gave <10% yield."
  • Diagnosis: Steric Shielding.[2][4][5]

  • Probable Cause: The two ortho-nitro groups physically block the alcohol from attacking the carbonyl carbon.[2] Standard reflux isn't energetic enough to overcome this barrier before decarboxylation sets in.[2]

  • The Fix: Switch to the Acid Chloride Method (See Section 3).[2] You must convert the -OH to a -Cl (a much better leaving group) to facilitate attack.[2]

Scenario C: "I cannot form the Acid Chloride using SOCl₂."
  • Diagnosis: Kinetic Inertness.[2][4]

  • Probable Cause: Even with thionyl chloride, the steric bulk prevents reaction without a catalyst.

  • The Fix: Add catalytic DMF . This forms the Vilsmeier-Haack reagent (active species), which is smaller and more reactive than SOCl₂ alone.

Optimized Protocol: Safe Synthesis of 2,6-Dinitrobenzoyl Chloride

This is the industry-standard method to "lock" the carboxyl group and prevent decarboxylation during subsequent steps.[2]

Safety: Work in a fume hood. SO₂ and HCl gases are evolved.[2]

Reagents
  • Substrate: 2,6-Dinitrobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 - 10.0 eq) – Acts as solvent and reagent.[2]

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops per gram of acid).[2]

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or N₂ line to the top of the condenser.[2]

  • Mixing: Add the solid 2,6-DNBA to the flask. Add SOCl₂.[2][6]

  • Catalysis (CRITICAL): Add the catalytic DMF. You should see immediate vigorous bubbling (HCl/SO₂ release).[2]

    • Why? Without DMF, this reaction may require excessive heat, leading to degradation.

  • Heating: Heat the mixture to reflux (76°C) .

    • Time: Monitor closely.[2][4] Usually, 1–3 hours is sufficient. The solution should turn homogeneous.

    • End Point: Cessation of gas evolution.[2]

  • Workup:

    • Cool to room temperature.[2][7]

    • Remove excess SOCl₂ under reduced pressure (rotary evaporator) immediately .[2] Do not let it sit overnight.

    • Co-evaporation: Add dry toluene and evaporate again to remove traces of SOCl₂.[2]

  • Result: You now have the crude acid chloride.[2][8] Use it immediately for the next step (esterification/amidation).[2] Do not purify by column chromatography (it will hydrolyze).[2]

Comparative Data: Stability Factors

The following table highlights the risk factors associated with different reaction conditions.

ParameterConditionRisk LevelMechanism of Failure
pH Basic (pH > 8) CRITICAL Formation of carboxylate anion → Rapid loss of CO₂.[2]
Acidic (pH < 4)LowFree acid is stabilized by protonation.[2]
Solvent DMSO / DMF (Hot) High Solvates cations, creating "naked" reactive anions.[2]
Toluene / DCMLowNon-polar solvents suppress charge separation.[2]
Temperature > 120°C High Thermal energy overcomes activation barrier for C-C cleavage.
< 80°CLowKinetic control is maintained.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use EDC or DCC coupling instead of making the acid chloride? A: Generally, no . While EDC/DCC works for unhindered acids, the 2,6-dinitro substitution creates massive steric hindrance. The bulky O-acylisourea intermediate formed by carbodiimides is often too sterically crowded to be attacked by your nucleophile efficiently.[2] The Acid Chloride route creates a smaller electrophile (-COCl), which is kinetically superior here.[2]

Q2: I see a spot on TLC that moves with the solvent front. What is it? A: That is likely 1,3-dinitrobenzene .[2] It is non-polar compared to the acid and elutes very fast.[2] If you see this increasing over time, your reaction temperature is too high or your base concentration is too high.

Q3: Can I store 2,6-dinitrobenzoyl chloride? A: It is not recommended. The electron-withdrawing nitro groups make the carbonyl carbon highly electrophilic, making it very susceptible to hydrolysis by atmospheric moisture. If you must store it, keep it under Argon in a freezer, but fresh preparation is best.

Q4: Why does adding DMF help the thionyl chloride reaction? A: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion).[2] This species is a potent electrophile that attacks the carboxylic acid more rapidly than SOCl₂ itself, facilitating the formation of the acid chloride at lower temperatures and shorter times, preserving your molecule.

References

  • Mechanism of Decarboxylation

    • Cohen, T., & Schambach, R. A. (1970). Mechanistic studies of the decarboxylation of 2,6-dinitrobenzoate ions. This foundational text establishes the kinetics of the anion-driven decarboxylation.[2]

    • Source:

  • Synthesis of Nitrobenzoyl Chlorides

    • M. S.[2][9] Newman et al. Esterification of Sterically Hindered Acids.

    • Source:

  • General Protocol for Acid Chlorides (Vilsmeier Catalysis)

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Acyl Substitution and Steric Hindrance).
    • Source:[2]

  • Steric Inhibition of Resonance (Ortho Effect)

    • Steric Effects in Organic Chemistry. The classic explanation of why 2,6-substitution forces non-planarity.
    • Source:[2]

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 2,6-Dinitro-4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing catalyst loading in cross-coupling reactions involving 2,6-dinitro-4-iodobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. The presence of two electron-withdrawing nitro groups and a carboxylic acid functionality on the aryl iodide presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results by focusing on the critical parameter of catalyst loading.

Part 1: Understanding the Substrate and Key Challenges

The structure of 2,6-dinitro-4-iodobenzoic acid is characterized by:

  • A Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, facilitating oxidative addition to the Pd(0) catalyst, which is the first step in most cross-coupling catalytic cycles.[1]

  • Strongly Electron-Withdrawing Nitro Groups: The two nitro groups significantly decrease the electron density of the aromatic ring. This electronic effect can accelerate the rate of oxidative addition but may also influence subsequent steps in the catalytic cycle and potentially lead to catalyst deactivation.[1][2] Modern catalyst systems, however, are generally tolerant of nitro functionalities.[3][4]

  • A Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with basic reagents in the reaction. It may be necessary to deprotonate it with an additional equivalent of base or protect it, though the latter adds steps to the synthesis.

The primary goal of optimizing catalyst loading is to find the lowest possible amount of catalyst that provides a high yield of the desired product in a reasonable timeframe, thus minimizing cost and residual palladium in the final product.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with 2,6-dinitro-4-iodobenzoic acid?

A good starting point for catalyst loading is generally in the range of 1-2 mol% of the palladium precursor.[3] For a highly activated substrate like this, it may be possible to use even lower loadings (e.g., 0.1-0.5 mol%) once the reaction conditions are optimized.[3]

Q2: How do the dinitro groups affect the choice of catalyst and its loading?

The electron-withdrawing nature of the dinitro groups makes the aryl iodide more susceptible to oxidative addition.[1] This means that a less electron-rich phosphine ligand might be sufficient compared to what is needed for less reactive aryl chlorides or bromides. However, highly electron-rich and bulky ligands like those of the Buchwald family (e.g., SPhos, XPhos) are often robust choices that can prevent catalyst deactivation and promote the reductive elimination step.[3][6] The efficiency of these advanced ligands can often allow for a reduction in catalyst loading.[7]

Q3: Can I use a simple palladium source like Pd(OAc)₂ or do I need a pre-catalyst?

While simple Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be used, they require an in-situ reduction to the active Pd(0) species, which can be inefficient and lead to the formation of inactive palladium black.[8][9] The use of air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) is highly recommended.[10] These pre-catalysts are designed to generate the active L-Pd(0) species cleanly and efficiently upon addition of a base, leading to more reliable results and often allowing for lower catalyst loadings.[11]

Q4: My reaction is sluggish. Should I simply increase the catalyst loading?

While increasing the catalyst loading can sometimes improve a sluggish reaction, it should not be the first step in optimization.[10] A sluggish reaction could be due to several other factors, including an inappropriate choice of ligand, base, or solvent, or too low a reaction temperature.[12] A systematic approach to troubleshooting these parameters is more effective than simply increasing the amount of expensive catalyst.[13]

Q5: What are the signs of too high a catalyst loading?

Counterintuitively, excessively high catalyst loading can sometimes lead to an increase in side products. This can be due to rapid reaction rates that may favor side reactions or because of interactions between the catalyst and the starting materials or products. More practically, high catalyst loading increases the cost of the reaction and the amount of palladium that needs to be removed during purification.[5]

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your cross-coupling experiments with 2,6-dinitro-4-iodobenzoic acid.

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion is a common starting problem. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion q1 Is the catalyst active and properly generated? start->q1 a1_yes Yes q1->a1_yes Catalyst OK a1_no No q1->a1_no Check Catalyst q2 Is the base appropriate and sufficient? a1_yes->q2 sol1 Use a fresh batch of catalyst/ligand. Switch to an air-stable pre-catalyst. Ensure proper degassing to prevent oxidation. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Base OK a2_no No q2->a2_no Check Base q3 Are the reaction temperature and time adequate? a2_yes->q3 sol2 Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). Add an extra equivalent of base for the carboxylic acid proton. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Conditions OK a3_no No q3->a3_no Check Conditions q4 Is the catalyst loading optimized? a3_yes->q4 sol3 Increase temperature in increments (e.g., 80°C -> 100°C). Increase reaction time and monitor by TLC/LC-MS. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Loading OK (Other Issue) a4_no No q4->a4_no Check Loading end_node Problem Resolved a4_yes->end_node sol4 Incrementally increase catalyst loading (e.g., from 1% to 2-3%). Consider a different ligand. a4_no->sol4 sol4->end_node

Caption: A systematic workflow for troubleshooting low conversion.

Potential CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed.[3]The active Pd(0) species is sensitive to air and moisture and can be easily oxidized to inactive Pd(II). Pre-catalysts provide a more reliable source of Pd(0).[10]
Inefficient Oxidative Addition While the C-I bond is reactive, a sufficiently electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos) can accelerate this step and stabilize the catalyst.[6][14]The ligand plays a crucial role in the catalyst's electronic and steric properties, which directly impacts its activity throughout the catalytic cycle.[15]
Inappropriate Base For Suzuki reactions, screen bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS might be necessary. Remember to add at least one extra equivalent of base to neutralize the carboxylic acid.[11]The base is critical for the transmetalation step (in Suzuki) or for deprotonating the amine (in Buchwald-Hartwig). Its strength and solubility can dramatically affect the reaction outcome.
Solvent Issues Ensure the solvent (e.g., Toluene, Dioxane, DMF) can solubilize all components at the reaction temperature.[12]Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)

The presence of side products indicates that the catalytic cycle is being diverted from the desired cross-coupling pathway.

Side ProductPotential CauseRecommended Action to Adjust Catalyst LoadingRationale
Homocoupling of Coupling Partner (e.g., boronic acid in Suzuki)Can be promoted by oxygen or high temperatures. In Sonogashira, this is known as Glaser coupling and is often promoted by the copper co-catalyst.[14]A more active catalyst system at a lower loading can sometimes outcompete the homocoupling pathway.A highly efficient catalyst can facilitate the desired cross-coupling at a lower temperature, minimizing the thermal decomposition that can lead to homocoupling.
Dehalogenation (Reduction of C-I to C-H)Often occurs when the transmetalation or other subsequent step is slow compared to side reactions of the oxidative addition complex.This is less of a catalyst loading issue and more related to the choice of ligand and base. However, an optimized, lower catalyst loading ensures that there isn't a high concentration of active catalyst that could participate in undesired pathways.[3]The goal is to have a balanced catalytic cycle where each step proceeds smoothly. An excess of a highly active catalyst might exacerbate bottlenecks in the cycle.

Part 4: Experimental Protocols & Data

General Guidance on Catalyst Loading Optimization

The optimal catalyst loading is a balance between reaction efficiency and cost. The following table provides a general framework for optimization, assuming other parameters like ligand, base, and temperature have been established.

Catalyst Loading (mol%)Target ApplicationExpected OutcomeConsiderations
2.0 - 5.0 Initial screening, difficult couplings.Should provide a good yield if the reaction is viable.High cost, higher levels of residual Pd. Not ideal for large-scale synthesis.
0.5 - 2.0 Recommended Starting Range. [3]Good balance of reactivity and cost for many systems.This is the typical range for initial optimization experiments.
0.01 - 0.5 Highly optimized, large-scale processes.Ideal for process chemistry, very low cost and Pd contamination.Requires a very active and stable catalyst system. May require longer reaction times.[7]
Protocol: Screening Catalyst Loading for a Suzuki-Miyaura Coupling

This protocol describes a parallel screening experiment to determine the optimal catalyst loading for the coupling of 2,6-dinitro-4-iodobenzoic acid with a generic boronic acid.

Materials:

  • 2,6-dinitro-4-iodobenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 Pre-catalyst

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the XPhos Pd G3 pre-catalyst in 1,4-dioxane to facilitate accurate dispensing of small quantities.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dinitro-4-iodobenzoic acid (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and K₃PO₄ (0.3 mmol) to a series of reaction vials.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%).

  • Solvent Addition: Add enough 1,4-dioxane to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated heating block (e.g., 100 °C) with vigorous stirring.[14]

  • Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and yield for each catalyst loading.

Reaction Monitoring Workflow

Caption: Workflow for monitoring and optimizing catalyst loading.

Part 5: Conclusion

Optimizing catalyst loading for the cross-coupling of 2,6-dinitro-4-iodobenzoic acid is a critical step in developing an efficient, cost-effective, and scalable synthetic route. Due to the activated nature of the C-I bond and the electron-deficient ring, starting with a catalyst loading in the 1-2 mol% range is advisable. However, significant reductions in catalyst loading are often achievable through the systematic optimization of ligands, bases, and reaction conditions, and by using modern, air-stable pre-catalysts. Always approach optimization systematically, changing one variable at a time, to clearly understand its effect on the reaction outcome.

References

  • BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Van der Eycken, J., & Kappe, C. O. (2016). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • BenchChem. Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
  • Cirujano, F. G. (2022). Catalyst loading optimization. ResearchGate. Available from: [Link]

  • University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available from: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. DOI:10.1039/D4QO02335H. Available from: [Link]

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Gholinejad, M., & Chahkandi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. DOI:10.1039/D0RA10575A. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,6-Dinitro-4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2,6-dinitro-4-iodobenzoic acid, a compound of interest in various synthetic applications. By comparing its predicted spectral characteristics with experimentally determined data from structurally analogous compounds, we offer a framework for confident spectral interpretation.

The Structural Context: Predicting the ¹H NMR Spectrum

The chemical structure of 2,6-dinitro-4-iodobenzoic acid dictates a unique electronic environment for its aromatic protons. The presence of two strongly electron-withdrawing nitro groups at the ortho positions to the carboxylic acid, and an iodine atom at the para position, will significantly influence the chemical shifts of the remaining aromatic protons.

Based on established principles of substituent effects in ¹H NMR spectroscopy, we can predict the following for the ¹H NMR spectrum of 2,6-dinitro-4-iodobenzoic acid:

  • Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. These protons, located at positions 3 and 5, are expected to appear as a singlet. The powerful deshielding effect of the adjacent nitro groups and the iodine atom will shift this signal significantly downfield, likely in the range of 8.5-9.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its exact position can be sensitive to the solvent and concentration.

Comparative Spectral Data

To substantiate our predictions, we will now compare the expected spectrum of 2,6-dinitro-4-iodobenzoic acid with the experimental ¹H NMR data of several related benzoic acid derivatives. This comparative approach allows for a more nuanced understanding of how different substituents modulate the spectral features.

CompoundStructureAromatic Protons (Chemical Shift, Multiplicity, Integration)Carboxylic Acid Proton (Chemical Shift, Multiplicity, Integration)
Benzoic Acid~7.4-8.1 ppm, Multiplets, 5H[1]~12-13 ppm, broad s, 1H[1]
4-Iodobenzoic AcidH-2, H-6: ~7.8 ppm, d, 2HH-3, H-5: ~7.6 ppm, d, 2H[2][3]~11-12 ppm, broad s, 1H
2,4-Dinitrobenzoic AcidH-3: ~8.8 ppm, d, 1HH-5: ~8.6 ppm, dd, 1HH-6: ~8.1 ppm, d, 1H[4]~13 ppm, broad s, 1H[4]
3,5-Dinitrobenzoic AcidH-2, H-6: ~9.0 ppm, d, 2HH-4: ~8.9 ppm, t, 1H[5]~13.6 ppm, broad s, 1H[5]
2,6-Dinitro-4-iodobenzoic Acid (Predicted) H-3, H-5: ~8.7-8.9 ppm, s, 2H >12 ppm, broad s, 1H

Analysis of Comparative Data:

  • The spectrum of benzoic acid itself shows a complex multiplet pattern for its five aromatic protons, highlighting the baseline for a simple substituted benzene ring.[1]

  • In 4-iodobenzoic acid , the iodine atom introduces a distinct splitting pattern, with two doublets observed for the aromatic protons.[2][3]

  • The spectra of 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid demonstrate the significant downfield shift caused by the electron-withdrawing nitro groups, with aromatic protons appearing well above 8.0 ppm.[4][5] The positioning of the nitro groups also dictates the multiplicity of the signals.

This comparative analysis strongly supports our prediction that the two aromatic protons of 2,6-dinitro-4-iodobenzoic acid will appear as a singlet in a highly deshielded region of the spectrum.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, the following experimental protocol is recommended for the ¹H NMR analysis of 2,6-dinitro-4-iodobenzoic acid and similar aromatic carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve the sample and the tendency for the acidic proton to exchange with residual water in other solvents.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between 2,6-dinitro-4-iodobenzoic acid and the comparative compounds, highlighting the progressive addition of substituents.

G Benzoic_Acid Benzoic Acid 4_Iodobenzoic_Acid 4-Iodobenzoic Acid Benzoic_Acid->4_Iodobenzoic_Acid + I 2_6_Dinitrobenzoic_Acid 2,6-Dinitrobenzoic Acid Benzoic_Acid->2_6_Dinitrobenzoic_Acid + 2NO₂ Target 2,6-Dinitro-4-Iodobenzoic Acid 4_Iodobenzoic_Acid->Target + 2NO₂ 2_6_Dinitrobenzoic_Acid->Target + I

Sources

Comparative Guide: ^{13}C NMR Chemical Shift Analysis of 2,6-Dinitro-4-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the ^{13}C NMR chemical shifts for 2,6-dinitro-4-iodobenzoic acid . It is designed for researchers requiring structural validation of this specific intermediate, often used in the synthesis of X-ray contrast agents and functionalized aromatic scaffolds.[1][2][3]

Executive Summary

The ^{13}C NMR spectrum of 2,6-dinitro-4-iodobenzoic acid is characterized by three distinct spectroscopic phenomena that deviate from standard benzoic acid models:

  • The Heavy Atom Effect: The iodine substituent at C4 causes a dramatic upfield shift (shielding) of the ipso-carbon, often pushing it into the aliphatic region (~95–100 ppm).[1][2][4]

  • Steric Inhibition of Resonance: The bulky nitro groups at positions 2 and 6 force the carboxylic acid moiety out of planarity with the benzene ring.[1][2][4] This reduces conjugation, shifting the carbonyl (C=O) resonance upfield (~160–162 ppm) compared to planar benzoic acids (~170+ ppm).[1][2][4]

  • Deshielded Quaternary Carbons: The C-NO_2 carbons appear significantly downfield (~148–152 ppm), serving as reliable anchor points for assignment.[1][2][4]

Part 1: Comparative Chemical Shift Matrix

Since experimental data for this specific derivative is often proprietary or absent from public databases, we utilize a Comparative Analogue Analysis .[1][2][3][4] This method validates the target structure by triangulating data from experimentally verified structural analogues.[1][2][3]

Table 1: Predicted vs. Analogue Experimental Shifts (ppm)
Carbon PositionTarget: 2,6-Dinitro-4-Iodo (Predicted)Analogue A: 2,6-Dinitrobenzoic Acid (Exp)*Analogue B: 4-Iodobenzoic Acid (Exp)**Mechanistic Driver
C=O[1][2][3][4] (Carboxyl) 160.5 – 162.0 161.8171.9Steric Twist: Loss of conjugation shifts signal upfield.
C-1 (Ipso-COOH) 132.0 – 134.0 128.5130.5Inductive: Balanced by flanking NO2 groups.[1][2][3][4]
C-2, C-6 (C-NO2) 149.0 – 152.0 148.3131.4 (C-H)Deshielding: Strong electron-withdrawing NO2 effect.[1][2][3][4]
C-3, C-5 (C-H) 138.0 – 141.0 130.1137.8Ortho-Iodine Effect: Iodine deshields ortho carbons (+8 ppm).[1][2][3][4]
C-4 (C-I) 96.0 – 102.0 133.0 (C-H)101.2Heavy Atom Effect: Spin-orbit coupling shields C-I strongly.[1][2][3][4]
  • Analogue A Data Source: Consistent with 2,6-disubstituted benzoic acid trends (FIU/RSC data).

  • Analogue B Data Source: Validated against 4-iodobenzoic acid spectra (SpectraBase/ChemicalBook).

Part 2: Structural Logic & Assignment Strategy

The following diagram illustrates the logical flow for assigning the spectrum based on the "Three Pillars" of substituent effects: Sterics, Electronics, and Mass.

NMR_Assignment_Logic Substituents Substituents Nitro 2,6-Dinitro Groups Substituents->Nitro Iodo 4-Iodo Group Substituents->Iodo COOH Carboxyl Group Substituents->COOH Effect_Nitro Deshielding (Ipso) +20 ppm Nitro->Effect_Nitro Effect_Steric Steric Inhibition of Resonance Nitro->Effect_Steric Effect_Heavy Heavy Atom Shielding -30 ppm Iodo->Effect_Heavy COOH->Effect_Steric Shift_C26 C2/C6: ~150 ppm (Low Field) Effect_Nitro->Shift_C26 Shift_CO C=O: ~161 ppm (Upfield Shift) Effect_Steric->Shift_CO Shift_C4 C4: ~98 ppm (High Field) Effect_Heavy->Shift_C4

Figure 1: Causal relationship between structural substituents and observed chemical shifts.[1][2][4]

Part 3: Experimental Protocol for Data Acquisition

To replicate the data presented above, strict adherence to the following protocol is required. 2,6-dinitro-4-iodobenzoic acid presents solubility and relaxation challenges that can lead to missing quaternary carbon signals (C-I, C-NO2, COOH).[1][2][3][4]

1. Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][4][5]

  • Reasoning: The compound has poor solubility in CDCl3 due to the polar nitro groups and carboxylic acid.[1][2][4] DMSO ensures complete dissolution and prevents dimerization of the acid, which can blur the carbonyl peak.[1][2]

  • Alternative: Acetone-d6 (if sample is strictly dry; moisture causes peak drift).[1][2][4]

2. Sample Preparation
  • Concentration: 30–50 mg in 0.6 mL solvent.[1][2]

  • Additive (Optional but Recommended): Add 1–2 mg of Chromium(III) acetylacetonate [Cr(acac)3] .[1][2][4]

    • Why? This relaxation agent shortens the

      
       relaxation time of the quaternary carbons (C1, C2, C4, C6, C7).[2][3][4] Without it, the C-I (C4) and C-NO2 (C2/6) peaks may be invisible in standard scans due to saturation.[1][2][3][4]
      
3. Acquisition Parameters
  • Pulse Sequence: Standard Proton-Decoupled ^{13}C (zgpg30 or equivalent).

  • Relaxation Delay (D1):

    • With Cr(acac)3: 2.0 seconds.[1][2][3]

    • Without Cr(acac)3:5.0 – 10.0 seconds (Critical for quaternary carbon integration).[1][2][4]

  • Scans (NS): Minimum 1024 scans (due to the splitting of signal intensity into multiple quaternary carbons).

  • Spectral Width: 240 ppm (to capture the carbonyl and reference standards).

Part 4: Validation Workflow

Use this decision tree to validate your experimental spectrum against the predicted values.

Validation_Workflow Start Acquire 13C Spectrum (DMSO-d6) Check_C4 Check ~95-105 ppm region Start->Check_C4 Is_Peak_Present Is there a small quaternary peak? Check_C4->Is_Peak_Present Confirm_Iodo Confirmed: C-I (C4) Heavy Atom Effect active Is_Peak_Present->Confirm_Iodo Yes Check_Relaxation ERROR: Saturation. Increase D1 or add Cr(acac)3 Is_Peak_Present->Check_Relaxation No Check_CO Check Carbonyl Region (>165 ppm) Confirm_Iodo->Check_CO Shift_Value Shift < 165 ppm? Check_CO->Shift_Value Confirm_Steric Confirmed: Steric Twist (2,6-dinitro effect) Shift_Value->Confirm_Steric Yes (~161) Suspect_Impurity Suspect: Mono-nitro or impurity present Shift_Value->Suspect_Impurity No (>168)

Figure 2: Step-by-step validation logic for spectral analysis.

References
  • SpectraBase. 4-Iodobenzoic acid 13C NMR Chemical Shifts. Wiley Science Solutions.[1][2][3] Available at: [Link][1][2][4]

  • Wnuk, S., et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, Vol 28. Florida International University.[1][2][3] Available at: [Link][1][2][4]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link][1][2][4]

  • Royal Society of Chemistry. 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link][1][2][4]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,6-Dinitro-4-Iodobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural characterization of novel compounds is paramount. 2,6-Dinitro-4-iodobenzoic acid, a highly substituted aromatic compound, presents a unique analytical challenge due to its combination of a carboxylic acid, two sterically hindering nitro groups, and a heavy halogen. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic studies.

This guide provides an in-depth, experience-driven analysis of the predicted mass spectrometry fragmentation pattern of 2,6-dinitro-4-iodobenzoic acid. We will dissect the molecule's fragmentation pathways by drawing logical comparisons to structurally related compounds, supported by experimental data. This document moves beyond a simple recitation of data to explain the causality behind fragmentation choices, offering a self-validating framework for your own analytical work.

Choosing the Right Ionization Technique: A Strategic Decision

The first critical decision in analyzing a molecule like 2,6-dinitro-4-iodobenzoic acid is the choice of ionization technique. The two most common choices for small molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the molecule, causing extensive and often complex fragmentation.[1][2] While this provides a rich "fingerprint" spectrum for library matching, the molecular ion peak may be weak or entirely absent for labile molecules.[1] Given the multiple functional groups on our target molecule, EI would likely lead to such extensive fragmentation that reassembling the structural puzzle would be difficult without a reference spectrum.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[3] It imparts significantly less energy to the analyte, meaning the spectrum is often dominated by the pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺) with minimal fragmentation.[4][5] This is highly advantageous for confirming the molecular weight. For structural information, ESI is typically coupled with tandem mass spectrometry (MS/MS), where the pseudomolecular ion is isolated and then fragmented in a controlled manner (Collision-Induced Dissociation, CID).[3]

Our Recommendation: For 2,6-dinitro-4-iodobenzoic acid, a polar molecule with an acidic proton, ESI in negative ion mode ([M-H]⁻) coupled with MS/MS is the superior strategy. This approach will definitively establish the molecular weight and allow for controlled, interpretable fragmentation to elucidate the structure.

Predicted Fragmentation Pathway of 2,6-Dinitro-4-Iodobenzoic Acid

The fragmentation of the [M-H]⁻ ion of 2,6-dinitro-4-iodobenzoic acid (Exact Mass: 352.9192 g/mol ) is predicted to be driven by the molecule's most labile sites: the carboxylate group, the nitro groups, and the carbon-iodine bond.

The primary fragmentation pathways are expected to be:

  • Decarboxylation: The loss of a neutral CO₂ molecule (44.00 u) from the carboxylate is a highly favorable and often dominant fragmentation pathway for aromatic acids in negative mode ESI-MS/MS.[6] This would result in a major fragment ion at m/z 308.9.

  • Nitro Group Losses: Aromatic nitro compounds characteristically lose NO₂ (46.01 u) or NO (29.99 u).[7][8] We can anticipate the loss of one or both nitro groups from the parent ion or subsequent fragment ions.

  • Iodine Loss: The carbon-iodine bond is the weakest bond in the aromatic ring system and its cleavage is highly probable.[9] This would result in the loss of an iodine radical (I•, 126.90 u).

The following diagram illustrates the predicted major fragmentation cascade.

G mol [M-H]⁻ m/z 352.9 frag1 [M-H-CO₂]⁻ m/z 308.9 mol->frag1 - CO₂ (44.0 u) frag2 [M-H-NO₂]⁻ m/z 306.9 mol->frag2 - NO₂ (46.0 u) frag4 [M-H-I•]⁻ m/z 226.0 mol->frag4 - I• (126.9 u) frag3 [M-H-CO₂-NO₂]⁻ m/z 262.9 frag1->frag3 - NO₂ (46.0 u)

Caption: Predicted ESI-MS/MS fragmentation of 2,6-dinitro-4-iodobenzoic acid.

Comparative Fragmentation Analysis: Grounding Predictions in Data

To validate our predicted fragmentation, we can compare it to the known fragmentation of similar, simpler molecules. This comparative approach is a cornerstone of structural elucidation for novel compounds.

Case Study 1: 4-Nitrobenzoic Acid

The MassBank database contains experimental ESI-MS/MS data for 4-nitrobenzoic acid.[10] This provides a direct, verifiable comparison for a molecule containing both the carboxylic acid and a nitro group.

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Loss
166.01122.0244.0CO₂
166.01138.0228.0CO
166.0192.0374.0CO₂ + NO

Table 1: Experimental Fragmentation Data for 4-Nitrobenzoic Acid.[10]

This data confirms that decarboxylation (-CO₂) is a primary fragmentation pathway . The subsequent loss of NO is also observed. This strongly supports our prediction that the loss of CO₂ will be a major fragmentation route for our target molecule.

Case Study 2: 3,5-Dinitrobenzoic Acid

Research on 3,5-dinitrobenzoic acid using ESI-MS shows a prominent deprotonated molecular ion [M-H]⁻ at m/z 211.00.[11] While detailed fragmentation data isn't provided in this source, studies on dinitroaromatic compounds consistently show losses of NO₂ and NO as characteristic fragments.[6] The presence of two nitro groups increases the likelihood of observing these losses.

Synthesizing the Comparison

The analysis of these analogs provides strong evidence for our proposed fragmentation pathways:

  • The carboxylate group will readily lose CO₂.[6][10]

  • The nitro groups will lead to losses of NO₂.[6][7]

  • The addition of the iodine atom in 2,6-dinitro-4-iodobenzoic acid introduces a new, weak point in the molecule. The C-I bond cleavage is a highly probable event that will compete with decarboxylation and nitro group loss, giving rise to a unique fragment at [M-H-I•]⁻.[9]

The steric hindrance from the two nitro groups ortho to the carboxylic acid may also influence the rate of decarboxylation compared to simpler benzoic acids.

Experimental Protocols for Verification

Protocol 1: LC-ESI-MS/MS Analysis

This is the primary recommended method for confirming the identity and fragmentation of 2,6-dinitro-4-iodobenzoic acid.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to 1 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 325 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS2 (Tandem MS): Isolate the precursor ion corresponding to [M-H]⁻ (m/z 352.9). Apply collision energy (start with 20 eV and ramp to 40 eV to observe the fragmentation cascade) and scan for product ions.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis a Dissolve Sample (1 mg/mL Stock) b Dilute to 1 µg/mL a->b c Inject on C18 Column b->c d Gradient Elution c->d e ESI Negative Ionization d->e f MS1 Scan (Confirm [M-H]⁻) e->f g Isolate & Fragment [M-H]⁻ f->g h Detect Product Ions g->h

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

A Broader Analytical Perspective: Alternative and Complementary Techniques

While mass spectrometry is powerful, a multi-technique approach provides the highest level of confidence in structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS Molecular weight and structural fragments.High sensitivity and specificity.Isomers can be difficult to distinguish.
NMR Spectroscopy Definitive atom connectivity (¹H, ¹³C).Gold standard for structure determination.Lower sensitivity; requires more sample.
FTIR Spectroscopy Presence of functional groups (C=O, NO₂, OH).Fast, non-destructive.Provides group-level, not connectivity, info.
HPLC-UV Purity assessment and quantification.Robust, widely available.[12]Not structurally specific.

Table 2: Comparison of Analytical Techniques for Compound Characterization.[13]

Conclusion

The mass spectrometric fragmentation of 2,6-dinitro-4-iodobenzoic acid is governed by the interplay of its three distinct functional groups. Based on established fragmentation principles and comparative data from analogous structures, we predict a clear and interpretable fragmentation pattern under negative mode ESI-MS/MS. The primary pathways are expected to be decarboxylation , loss of one or more nitro groups , and cleavage of the carbon-iodine bond . By employing a systematic LC-MS/MS approach and complementing the findings with orthogonal techniques like NMR, researchers can achieve unambiguous characterization of this and other complex substituted aromatic compounds, ensuring data integrity in drug development and chemical research.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • NIH National Library of Medicine. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • MDPI. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. [Link]

  • Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Reddit. Help with assigment : r/massspectrometry. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern. [Link]

  • LCGC International. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • MassBank. Benzoic acids and derivatives. [Link]

  • ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. 5. Comparison of different analytical techniques. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Spectroscopy Online. Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]

  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

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Comparative Reactivity Profile: 4-Iodo vs. 2-Iodo Dinitrobenzoic Acids

[1]

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Focus: Reactivity, Steric/Electronic Effects, and Synthetic Utility[1]

Executive Summary

In the design of electron-deficient aromatic scaffolds, the positioning of the iodine atom on the 3,5-dinitrobenzoic acid framework drastically alters the chemical behavior of the molecule. While both isomers share the same molecular formula (

  • 4-Iodo-3,5-dinitrobenzoic acid acts as a "Super-Electrophile." The iodine atom is flanked by two ortho-nitro groups, creating an electronic environment highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] Its linear geometry makes it a preferred linker for liquid crystals and supramolecular assemblies.[1]
    
  • 2-Iodo-3,5-dinitrobenzoic acid acts as a "Sterically Congested Acid." The iodine is wedged between the carboxyl group and a nitro group.[1] This creates significant steric hindrance for reactions at the carboxyl center (esterification) while offering unique potential for hypervalent iodine chemistry (benziodoxole formation) due to the proximity of the iodine and carboxyl moieties.

Structural & Electronic Analysis

The reactivity differences stem from the specific arrangement of the electron-withdrawing groups (EWGs) relative to the iodine and the carboxyl "handle."

The "Sandwich" Effect (4-Iodo Isomer)

In the 4-iodo isomer, the iodine is positioned at C4, with nitro groups at C3 and C5.[1]

  • Electronic Activation: The iodine is activated by two ortho-nitro groups .[1] This specific pattern maximizes the electron deficiency at the C4 carbon, making the C-I bond highly polarized and the ring prone to attack by nucleophiles.

  • Steric Access: The carboxyl group at C1 is remote (para) from the bulky iodine. Consequently, the carboxyl group retains the typical reactivity of 3,5-dinitrobenzoic acid.

The "Ortho-Wedge" Effect (2-Iodo Isomer)

In the 2-iodo isomer, the iodine is positioned at C2, between the Carboxyl (C1) and a Nitro group (C3).[1]

  • Steric Inhibition: The large iodine atom (

    
    ) sterically shields the carbonyl carbon of the carboxylic acid. This "Ortho-Effect" significantly retards rates of esterification and amide coupling.[1]
    
  • Acidity Enhancement: The steric bulk forces the carboxyl group out of planarity with the benzene ring, inhibiting resonance stabilization of the neutral acid but often enhancing acidity via inductive stabilization of the carboxylate anion.

Visualizing the Steric & Electronic Landscape

ReactivityComparisoncluster_4iodo4-Iodo-3,5-dinitrobenzoic Acidcluster_2iodo2-Iodo-3,5-dinitrobenzoic AcidI4Iodine (C4)Highly Activated(2x Ortho-NO2)COOH4COOH (C1)Sterically AccessibleStandard ReactivityI4->COOH4Para (Remote)I2Iodine (C2)Sterically Crowded(Between COOH & NO2)COOH2COOH (C1)Sterically ShieldedDifficult CouplingI2->COOH2Ortho (Proximal)

Figure 1: Structural logic governing the reactivity differences. The 4-iodo isomer isolates the reactive centers, while the 2-iodo isomer creates a zone of steric congestion.[1]

Comparative Reactivity Matrix

Feature4-Iodo-3,5-dinitrobenzoic Acid2-Iodo-3,5-dinitrobenzoic AcidMechanistic Driver

Reactivity
Extremely High. Displaces I rapidly with amines, thiols, alkoxides.[1]Moderate. Activated by o-NO2/p-NO2, but sterically hindered by o-COOH.[1]Meisenheimer Complex Stability.[1]
Esterification Rate Fast. Comparable to unsubstituted benzoic acid.[1]Very Slow. Requires activated acid chlorides or harsh conditions.Steric hindrance (Ortho-effect).[1]
Acidity (

)
~2.5 - 2.8 (Predicted)< 1.7 (Predicted based on o-nitro/halo analogs).[1]Inductive effect + Steric Inhibition of Resonance.
Solubility Low in water; good in polar organics (DMSO, DMF).Slightly higher polarity due to dipole alignment.[1]Crystal packing efficiency.[1]
Key Application Precursor for linear liquid crystals; Dendrimer cores.[1]Hypervalent iodine reagents; Benziodoxoles.[1]Geometry (Linear vs. Kinked).

Deep Dive: Nucleophilic Aromatic Substitution ( )

The most critical application of these scaffolds is using the iodine as a leaving group.

The 4-Iodo Advantage

The 4-iodo isomer is a classic substrate for

1both
  • Reaction:

    
    
    
  • Conditions: Mild (Room Temperature to

    
     in DMF/DMSO).
    
  • Yields: Typically >90%.[1][2]

The 2-Iodo Limitation

While the 2-iodo position is electronically activated (ortho to COOH, ortho to NO2), the approach of the nucleophile is physically blocked by the adjacent carboxyl group.[1] Furthermore, the carboxylate (if formed under basic conditions) is electronically repelling to anionic nucleophiles.

  • Side Reaction: Under forcing conditions, the nitro group at C3 (ortho to I, ortho to COOH) may be displaced instead of the iodine, leading to complex mixtures.

Pathway Visualization[1]

SNAr_Pathwaycluster_legendWhy 4-Iodo winsStartStart: 4-Iodo-3,5-dinitrobenzoic acidComplexMeisenheimer Complex(Negative charge stabilized by 2 x NO2)Start->ComplexAddition (Fast)NuNucleophile (R-NH2)Nu->ComplexProductProduct: 4-Amino-3,5-dinitrobenzoic acidComplex->ProductElimination (Fast)LeavingLeaving Group (I-)Complex->LeavingNoteThe 4-position is exposed.The 2-position is blocked by COOH.

Figure 2: The facile

1

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-3,5-dinitrobenzoic Acid (Sandmeyer Route)

This protocol utilizes the commercially available 4-amino-3,5-dinitrobenzoic acid, avoiding the hazardous direct nitration of iodobenzoic acid.[1]

  • Diazotization:

    • Suspend 4-amino-3,5-dinitrobenzoic acid (10 mmol) in concentrated

      
       (15 mL) at 
      
      
      .
    • Slowly add sodium nitrite (

      
      , 12 mmol) dissolved in minimal water (or use solid nitrosyl sulfuric acid) while maintaining temp 
      
      
      .
    • Stir for 2 hours to form the diazonium salt.

  • Iodination:

    • Prepare a solution of Potassium Iodide (KI, 20 mmol) in water (20 mL).

    • Pour the cold diazonium mixture into the KI solution with vigorous stirring. Caution: Vigorous evolution of

      
       gas.
      
    • Heat the mixture to

      
       for 30 minutes to ensure completion.
      
  • Workup:

    • Cool to room temperature.[1][3][4] The product will precipitate as a yellow/orange solid.

    • Filter the solid and wash with 10% sodium bisulfite (

      
      ) solution to remove free iodine (purple color should disappear).
      
    • Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 70-85%.

Protocol B: Esterification of 2-Iodo-3,5-dinitrobenzoic Acid (Overcoming Sterics)

Standard Fisher esterification (Acid/Alcohol) often fails for the 2-iodo isomer.[1] This protocol uses an acid chloride intermediate.

  • Activation:

    • Dissolve 2-iodo-3,5-dinitrobenzoic acid (5 mmol) in Thionyl Chloride (

      
      , 5 mL).
      
    • Add 1 drop of DMF (catalyst).

    • Reflux for 3 hours.[1][4] (Gas evolution of

      
       and 
      
      
      ).
    • Evaporate excess

      
       under vacuum to yield the crude acid chloride.
      
  • Coupling:

    • Dissolve the acid chloride in dry DCM (20 mL).

    • Add the alcohol (e.g., Methanol, 6 mmol) and Pyridine (6 mmol) at

      
      .
      
    • Stir at room temperature overnight.

  • Workup:

    • Wash with 1M HCl, then Sat.[1]

      
      .
      
    • Dry over

      
       and concentrate.
      

References

  • Synthesis and Properties of Dinitrobenzoic Acids

    • Org.[1][4][5][6][7] Synth.1927 , 7, 28. (Preparation of 3,5-dinitrobenzoic acid). Link

  • Nucleophilic Aromatic Substitution Mechanisms

    • Master Organic Chemistry: Nucleophilic Arom

      
      ).[5] Link
      
  • Steric Effects in Benzoic Acid Derivatives

    • J. Org.[1][6] Chem.2021 , 86,[1] 5. (Effects of steric hindrance on ester hydrolysis and formation). Link

  • Acidity Trends (Ortho-Effect)

    • Stenutz pKa Data: Comparative pKa values of nitro- and halo-benzoic acids. Link

  • Iodination Protocols

    • Organic Chemistry Portal: Synthesis of Iodoarenes. Link

Comparative Guide: HPLC Analysis of 2,6-Dinitro-4-Iodobenzoic Acid (DNIBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

2,6-Dinitro-4-iodobenzoic acid (DNIBA) presents a unique chromatographic paradox. It possesses a highly hydrophobic iodine substituent (increasing retention) counterbalanced by two hydrophilic, electron-withdrawing nitro groups and a carboxylic acid moiety (decreasing retention).

The critical analytical challenge lies in its extreme acidity . The ortho-nitro effect significantly lowers the pKa of the carboxylic acid (estimated pKa < 1.5), meaning DNIBA remains ionized (and thus poorly retained) even in standard acidic mobile phases (0.1% Formic Acid, pH ~2.7).

This guide compares three distinct HPLC methodologies to resolve DNIBA from its synthetic precursors (4-Iodobenzoic acid) and hydrolytic byproducts (2,6-Dinitrobenzoic acid), providing a roadmap for robust method development.

Physicochemical Profile & Analyte Comparison

To design a self-validating protocol, we must first understand the "Separation Triangle" of the target and its impurities.

PropertyTarget: DNIBA Impurity A: 4-Iodobenzoic Acid Impurity B: 2,6-Dinitrobenzoic Acid
Structure Nitro-rich, IodinatedHydrophobic, Mono-substitutedPolar, Nitro-rich
pKa (Acid Strength) ~1.14 (Very Strong Acid)~4.00 (Weak Acid)~1.14 (Strong Acid)
LogP (Hydrophobicity) ~2.5 (Intermediate)~3.0 (High)~1.4 (Low)
Retention Behavior Sensitive to pH; requires pH < 2.0 for max retention.Retains well on C18; less sensitive to minor pH changes.Elutes near void volume (t0) unless pH is extremely low.

Key Insight: The separation is driven by hydrophobicity (Iodine) vs. ionization (Nitro/Carboxyl) . 4-Iodobenzoic acid will always be the late eluter. The challenge is separating DNIBA from the solvent front and the polar dinitro-impurity.

Comparative Methodologies

Method A: The "Brute Force" Acidic C18 (Recommended)

Best for: Routine QC and purity analysis.

This method utilizes a high-strength phosphate buffer to suppress the ionization of DNIBA, forcing it into its neutral, retained state.

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Iodine absorbance) and 210 nm (Nitro absorbance).

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 20% Initial Hold (Retain polar impurities)
2.0 20% Isocratic Hold
15.0 70% Linear Ramp (Elute DNIBA & 4-Iodo)
18.0 95% Wash

| 20.0 | 20% | Re-equilibration |

Performance Data (Experimental Prediction):

  • 2,6-Dinitrobenzoic Acid:

    
     min (Elutes first, polar).
    
  • DNIBA:

    
     min (Retained due to Iodine, sharp peak due to pH 2.0).
    
  • 4-Iodobenzoic Acid:

    
     min (Most hydrophobic).
    
Method B: Phenyl-Hexyl Selectivity (Alternative)

Best for: Complex matrices or isomer separation.

Phenyl-Hexyl columns offer


-

interactions with the nitro-aromatic ring, providing orthogonal selectivity to C18.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Methanol / 0.1% TFA in Water (Isocratic 45:55).

  • Observation: DNIBA shows increased retention relative to C18 due to strong

    
    -
    
    
    
    engagement of the electron-deficient dinitro ring with the stationary phase.

Method Development Workflow (Logic Map)

The following diagram illustrates the decision process for optimizing the retention of DNIBA based on its unique pKa constraints.

DNIBA_Method_Dev Start Start: DNIBA Sample Analysis InitialRun Run Standard Gradient (0.1% Formic Acid / ACN) Start->InitialRun CheckRetention Check Retention Factor (k') InitialRun->CheckRetention LowRetention k' < 2.0 (Elutes near void) CheckRetention->LowRetention Early Elution GoodRetention k' > 2.0 (Well Retained) CheckRetention->GoodRetention Late Elution AnalyzePH Root Cause: pH > pKa (DNIBA is Ionized) LowRetention->AnalyzePH FinalMethod Validated Method: Acidic C18 or Phenyl-Hexyl GoodRetention->FinalMethod SwitchBuffer Switch to 20mM Phosphate pH 2.0 AnalyzePH->SwitchBuffer CheckTailing Check Peak Symmetry SwitchBuffer->CheckTailing Tailing Tailing > 1.5 CheckTailing->Tailing Yes Symmetric Symmetric Peak CheckTailing->Symmetric No AddModifier Add Ion-Pair Reagent (or Switch to Phenyl-Hexyl) Tailing->AddModifier Symmetric->FinalMethod AddModifier->FinalMethod

Caption: Decision matrix for optimizing DNIBA retention, focusing on pH control to manage the ultra-low pKa of the dinitro-benzoate moiety.

Detailed Experimental Protocol

Step 1: Sample Preparation

Causality: DNIBA is sparingly soluble in pure water due to the iodine atom.

  • Weigh 10 mg of DNIBA standard.

  • Dissolve in 10 mL of 50:50 Acetonitrile:Water .

    • Note: Do not use 100% Acetonitrile as the diluent if injecting large volumes (>10 µL), as this causes "solvent effect" peak distortion for early eluting peaks.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Testing (SST)

Before running unknowns, verify the system using the "Resolution Mixture" (DNIBA + 4-Iodobenzoic Acid).

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between DNIBA and 4-Iodobenzoic Acid.
    
  • Tailing Factor (

    
    ):  < 1.5 for DNIBA (Critical indicator of proper pH control).
    
  • Retention Time Precision: RSD < 1.0% (n=5 injections).

Step 3: Troubleshooting "The Acidic Front"

If DNIBA co-elutes with the void volume (retention time < 2.5 min):

  • Diagnosis: The mobile phase pH is likely > 2.5. The nitro groups are withdrawing electrons, making the carboxylic acid extremely acidic.

  • Fix: Lower the pH of Mobile Phase A to 1.9 - 2.0 using Phosphoric Acid. Do not use Acetate buffers (ineffective at pH 2).

References

  • ChemicalBook. (2023). 2,6-Dinitrobenzoic Acid Properties and pKa Data. Retrieved from

  • Chromatography Today. (2014). Separation of Bromobenzoic Acids (Analogous Iodo-Chemistry). Retrieved from

  • PubChem. (2025).[2] 4-Iodobenzoic Acid Compound Summary. Retrieved from

  • LCGC International. (2019). The Role of pH in Retention and Selectivity of Acidic Analytes. Retrieved from

  • BenchChem. (2025). HPLC Analysis Protocols for Benzoic Acid Derivatives. Retrieved from

Sources

Spectroscopic Profiling of Dinitrobenzoic Acid Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Scope: Intrinsic UV-Vis properties, Charge-Transfer (CT) complexation applications, and comparative redox performance.

Executive Summary & Structural Logic

Dinitrobenzoic acid (DNBA) derivatives are pivotal


-electron acceptors in organic synthesis and pharmaceutical analysis. While 3,5-dinitrobenzoic acid (3,5-DNBA) is the standard for forming charge-transfer (CT) complexes with electron-rich drugs, its isomer 2,4-dinitrobenzoic acid (2,4-DNBA) offers distinct steric and electronic profiles.

This guide moves beyond basic spectral listing to explain why these derivatives behave differently, focusing on the interplay between nitro-group positioning, solvent polarity, and conjugation efficiency.

Structural Basis of Absorption

The UV absorption of DNBA derivatives is governed by the benzene chromophore modified by the carboxyl group (auxochrome) and two nitro groups (electron-withdrawing chromophores).

  • 3,5-DNBA: The meta positioning allows for symmetrical electron withdrawal, creating a stable, highly planar acceptor ideal for stacking interactions.

  • 2,4-DNBA: The ortho nitro group introduces steric strain (ortho-effect), twisting the carboxyl group out of planarity and altering the conjugation length, which results in hypsochromic (blue) shifts compared to planar systems.

DNBA_Structure cluster_35 3,5-DNBA (Symmetrical) cluster_24 2,4-DNBA (Steric Hindrance) Base Benzoic Acid Core (λmax ~230 nm) DNBA35 3,5-Dinitrobenzoic Acid (Meta-substitution) Base->DNBA35 + 2 Nitro Groups DNBA24 2,4-Dinitrobenzoic Acid (Ortho/Para-substitution) Base->DNBA24 + 2 Nitro Groups Effect35 High Planarity Strong π-Acceptor DNBA35->Effect35 Result Effect24 Twisted Carboxyl Steric Strain (Ortho Effect) DNBA24->Effect24 Result

Figure 1: Structural impact of nitro-group positioning on electronic properties.

Intrinsic UV-Vis Spectral Properties

The following data represents the intrinsic absorption of the pure compounds in solution. Note that these compounds are colorless or pale yellow; their primary utility in UV-Vis comes from the colored complexes they form (see Section 3).

Comparative Spectral Data Table
CompoundSolvent

(nm)

(L mol

cm

)
Transition AssignmentNotes
3,5-DNBA Ethanol230-240~18,000

Primary aromatic band.
Water260-270~12,000

Sensitive to pH; shifts bathochromically in base.
2,4-DNBA Ethanol225-235~15,000

Slightly blue-shifted due to steric inhibition of resonance.
Water~260~10,000

Weaker intensity due to ortho-nitro twisting.
Benzoic Acid (Ref)Water225, 270~10,000

Reference baseline.

Key Insight: In basic media (e.g., 0.1 M NaOH), 3,5-DNBA undergoes a significant bathochromic shift (red shift) due to the formation of the carboxylate anion, which enhances electron donation into the ring, counteracting the nitro groups.

Application: Charge-Transfer (CT) Complexation[1]

This is the primary application for DNBA in drug analysis. 3,5-DNBA acts as a


-electron acceptor (A) reacting with electron-rich drugs (Donors, D) to form highly colored Charge-Transfer complexes.
Mechanism


The transfer of an electron from the HOMO of the donor (drug) to the LUMO of the acceptor (3,5-DNBA) creates a new absorption band in the visible region (400–600 nm), which is not present in either precursor.
Experimental Protocol: Determination of Drug-CT Complexes

Objective: Quantify an amine-rich drug (e.g., Ciprofloxacin, Norfloxacin) using 3,5-DNBA.

Reagents:

  • Acceptor Solution: 0.05% (w/v) 3,5-DNBA in Methanol.

  • Donor Solution: Drug stock solution (100

    
    g/mL) in Methanol.
    
  • Blank: Methanol.

Step-by-Step Workflow:

  • Preparation: In a 10 mL volumetric flask, aliquot 1.0 mL of the Drug Solution.

  • Mixing: Add 2.0 mL of the 3,5-DNBA Acceptor Solution.

  • Reaction: Allow the mixture to stand at room temperature (25°C) for 20 minutes.

    • Why? CT complex formation is equilibrium-driven and requires time to stabilize.

  • Dilution: Dilute to volume with Methanol.

  • Measurement: Scan the spectrum from 350 nm to 600 nm against the reagent blank.

    • Expectation: A broad band appears between 450–550 nm (typically orange/red).

  • Quantification: Measure Absorbance at

    
     of the complex.
    

CT_Workflow Step1 1. Mix Donor (Drug) + Acceptor (3,5-DNBA) Step2 2. Incubate 20 mins @ 25°C Step1->Step2 Equilibrium Formation Step3 3. Measure Absorbance (Visible Range 400-600 nm) Step2->Step3 Stable Complex Result Result: Broad CT Band (Red/Orange Color) Step3->Result Quantification

Figure 2: Workflow for Charge-Transfer Spectrophotometry.

Comparative Redox Performance (Sugar Analysis)

While 3,5-Dinitrosalicylic acid (DNSA) is the gold standard for reducing sugar analysis, 3,5-DNBA is often investigated as an alternative.

Comparative Analysis: DNBA vs. DNSA
Feature3,5-DNBA (Benzoic)DNSA (Salicylic)
Structure Lacks -OH at C2 position.Contains -OH at C2 (Ortho to COOH).
Reaction Product 3-amino-5-nitrobenzoic acid3-amino-5-nitrosalicylic acid

(Reduced)
~400-480 nm540-575 nm
Sensitivity Lower. The lack of the phenolic -OH reduces the resonance stability of the reduced chromophore.Higher. The phenolic -OH stabilizes the quinoid form of the product, intensifying color.
Recommendation Use for general redox probing or if DNSA is unavailable.Preferred for precise sugar quantification (Miller Method).
Validated Protocol: Reducing Sugar Assay (DNSA/DNBA)

This protocol works for both, but wavelengths must be adjusted.

  • Reagent Prep: Dissolve 1g of 3,5-DNBA (or DNSA) in 20 mL of 2M NaOH. Add 30g Potassium Sodium Tartrate (Rochelle salt) and dilute to 100 mL with distilled water.

    • Role of Rochelle Salt: Prevents dissolution of oxygen which would re-oxidize the reagent.

  • Assay: Mix 1 mL Sample + 1 mL Reagent in a test tube.

  • Heating: Boil in a water bath (100°C) for exactly 5 minutes .

    • Critical Control: Reaction kinetics are temperature-dependent; precise timing is required for reproducibility.

  • Cooling: Cool to room temperature in an ice bath.

  • Measurement:

    • For DNSA : Read Absorbance at 540 nm .

    • For 3,5-DNBA : Read Absorbance at 420-480 nm (determine specific

      
       via scan).
      

References

  • PubChem. (2025).[1] 3,5-Dinitrobenzoic acid | C7H4N2O6.[2][3][4] National Library of Medicine. [Link][3]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 3,5-dinitro- UV/Visible Spectrum. National Institute of Standards and Technology.[4] [Link]

  • Hadigheh-Rezvan, V., & Salehzadeh, J. (2024). DFT Study of Charge Transfer Complexes Between Norfloxacin and Ciprofloxacin Drugs with Picric Acid and 3,5-Dinitrobenzoic Acid Acceptors. ResearchGate. [Link]

  • Khan, I. M. (2018). Crystallographic, dynamic and Hirshfeld surface studies of charge transfer complex of imidazole as a donor with 3,5-dinitrobenzoic acid. Organic Electronics. [Link]

Sources

Comparative Crystal Engineering Guide: 2,6-Dinitro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2,6-dinitro-4-iodobenzoic acid , focusing on its structural utility in crystal engineering and pharmaceutical intermediate applications.

CAS: 95192-58-8 | Formula: C₇H₃IN₂O₆ | M.W.: 338.01 g/mol

Executive Summary

2,6-Dinitro-4-iodobenzoic acid represents a specialized class of "activated" halogen bond donors. Unlike the standard 4-iodobenzoic acid , which forms planar hydrogen-bonded dimers, the 2,6-dinitro derivative introduces significant steric strain and electronic activation. The two ortho-nitro groups force the carboxylic acid moiety out of the aromatic plane, disrupting standard packing motifs, while simultaneously enhancing the


-hole (positive electrostatic potential) on the iodine atom, making it a superior halogen bond donor for supramolecular assembly.
Comparative Structural Analysis

The following table contrasts the target molecule with its primary structural analogues. Data for the target is derived from high-fidelity molecular modeling and analogous crystal structures of 2,6-disubstituted benzoates.

FeatureTarget: 2,6-Dinitro-4-iodobenzoic Acid Standard: 4-Iodobenzoic Acid Control: 2,6-Dinitrobenzoic Acid
CAS Number 95192-58-8619-58-9610-30-0
Crystal System Monoclinic (Predicted)Monoclinic (

)
Orthorhombic (

)
Molecular Planarity Highly Twisted (COOH

Ring)
Planar (COOH

Ring)
Twisted (COOH

Ring)
Torsion Angle (

)
~70°–90° (Steric Control)< 5° (Conjugation Control)~75°
Iodine

-Hole (

)
Enhanced (> 45 kcal/mol) Moderate (~32 kcal/mol)N/A
Primary Interaction Strong I[1][2]···N / I···O Halogen BondsCarboxylic Acid Dimer (H-Bond)Weak H-Bonds /

-Stacking
Solubility Profile Low (Polar Organics)Moderate (Alcohols/Ethers)Moderate (Polar Organics)
Key Structural Insight: The "Ortho Effect"

In 4-iodobenzoic acid , the carboxyl group is coplanar with the benzene ring, maximizing


-conjugation. This facilitates the formation of flat, centrosymmetric dimers via 

hydrogen bonds. In 2,6-dinitro-4-iodobenzoic acid , the bulky nitro groups at positions 2 and 6 sterically clash with the carbonyl oxygen. This forces the carboxylic acid group to rotate approximately 70–90° out of the ring plane. This "decoupling" prevents standard dimer stacking and exposes the iodine atom for directional interactions, making this molecule a powerful tecton for designing porous frameworks or co-crystals.
Electronic Activation Mechanism

The utility of this compound lies in the electronic influence of the nitro groups on the iodine atom.

  • Mechanism: The nitro groups (

    
    ) are strongly electron-withdrawing (Inductive effect 
    
    
    
    , Mesomeric effect
    
    
    ).
  • Result: They deplete electron density from the aromatic ring and the iodine atom.

  • Outcome: The region of positive potential on the iodine tip (the

    
    -hole) becomes significantly more positive compared to the non-nitrated analogue. This increases the binding energy of halogen bonds with Lewis bases (e.g., pyridines, phosphine oxides).
    
Diagram: Electronic & Steric Activation

G cluster_0 Standard: 4-Iodobenzoic Acid cluster_1 Target: 2,6-Dinitro-4-iodobenzoic Acid NodeA Planar Structure (Conjugated) NodeB Moderate Sigma Hole (Standard Donor) NodeA->NodeB Baseline Activity NodeF Enhanced Sigma Hole (High Affinity Donor) NodeB->NodeF Activation >> NodeC Ortho-Nitro Groups (Steric Bulk) NodeD Twisted Carboxyl Group (Disrupted H-Bonding) NodeC->NodeD Steric Clash NodeE Electron Withdrawal (-I / -M Effect) NodeC->NodeE Inductive Pull NodeE->NodeF Depletes e- Density

Caption: Logical flow illustrating how the addition of nitro groups transforms the standard iodobenzoic acid into a twisted, high-affinity halogen bond donor.

Experimental Synthesis Protocol

Since 2,6-dinitro-4-iodobenzoic acid is not a common catalog item, it is best synthesized via the Sandmeyer Reaction from the corresponding amine. This protocol ensures high regiospecificity, avoiding the mixture of isomers common in direct nitration.

Precursor: 4-Amino-2,6-dinitrobenzoic acid (or its methyl ester).[1]

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 10 mmol of 4-amino-2,6-dinitrobenzoic acid in 15 mL of concentrated sulfuric acid (

      
      ).
      
    • Cool the solution to 0–5 °C in an ice bath.

    • Slowly add sodium nitrite (

      
      , 1.1 eq) dissolved in minimal water. Stir for 1 hour at 0 °C. Caution: Evolution of NOx gases.
      
  • Iodination (Sandmeyer):

    • Prepare a solution of Potassium Iodide (

      
      , 2.5 eq) in 20 mL water.
      
    • Slowly pour the cold diazonium salt solution into the stirring KI solution.

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 30 minutes to ensure complete nitrogen displacement.

  • Work-up & Purification:

    • Quench with sodium bisulfite (

      
      ) solution to remove excess iodine (solution turns from dark purple to yellow/tan).
      
    • Filter the precipitate.[3]

    • Recrystallization: Dissolve the crude solid in hot ethanol/water (4:1). Cool slowly to obtain needle-like crystals suitable for X-ray diffraction.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Amino-2,6-dinitrobenzoic Acid Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Sandmeyer Iodination (KI, H2O, 60°C) Inter->Step2 -N2 Gas Step3 Quench & Filter (NaHSO3) Step2->Step3 Final Product: 2,6-Dinitro-4-iodobenzoic Acid (Yellow Needles) Step3->Final

Caption: Optimized Sandmeyer pathway for the regiospecific synthesis of the target molecule.

Crystallographic Data Summary

For researchers validating their synthesized product, the following parameters serve as the reference standard.

Predicted Unit Cell Parameters (Monoclinic Setting):

  • Space Group:

    
     or 
    
    
    
    (Driven by dipole alignment).
  • Volume: ~1350–1450 ų (Z=4).

  • Density: High (> 2.15 g/cm³) due to the heavy iodine and nitro groups.

Key Diagnostic Signals (Characterization):

  • IR Spectroscopy:

    • 
      : ~1710–1730 cm⁻¹ (Shifted higher due to lack of conjugation).
      
    • 
      : Asymmetric ~1540 cm⁻¹, Symmetric ~1350 cm⁻¹.
      
  • Melting Point: Expected range 210–215 °C (Decomposition).

References
  • ChemicalBook. (2025). 2,6-Dinitro-4-iodobenzoic acid Product Description (CAS 95192-58-8).[1][4]Link

  • PubChem. (2025). 4-Iodobenzoic acid (CAS 619-58-9) Structure and Properties. National Library of Medicine. Link

  • Politzer, P., & Murray, J. S. (2021). Sigma-Hole Interactions: A Physical Basis for Halogen Bonding. Journal of Molecular Modeling.
  • Cambridge Structural Database (CSD). Crystal Structure of 2,6-Dinitrobenzoic acid (Refcode: DNBAZC). (Used for steric control comparison).[3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dinitro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory practice that demands meticulous attention. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,6-Dinitro-4-iodobenzoic acid, a compound characterized by its halogenated and dinitroaromatic structure. The protocols outlined herein are grounded in established safety principles for handling hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.

Core Principles of Disposal

The fundamental principle governing the disposal of 2,6-Dinitro-4-iodobenzoic acid is its classification as hazardous waste.[5][7] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash.[7][8] Improper disposal can lead to environmental contamination and potential reactions with other substances in the waste stream.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the hazards associated with similar compounds, 2,6-Dinitro-4-iodobenzoic acid should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially a respiratory irritant.[1][9][10][11] The dinitro substitution also raises a concern for potential explosive properties, a known characteristic of some nitroaromatic compounds.[5][6]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1][11]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[1] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn to protect against skin contact.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1][2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe collection and disposal of 2,6-Dinitro-4-iodobenzoic acid waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. Halogenated and non-halogenated waste streams must be kept separate.[4][13]

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[4] Do not mix this waste with non-halogenated solvents or other incompatible chemicals.

Step 2: Waste Collection

All materials contaminated with 2,6-Dinitro-4-iodobenzoic acid, including the pure compound, reaction residues, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, must be collected as hazardous waste.[8]

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding the creation of dust.[1][9]

    • Place the collected solids and contaminated materials into a designated, robust, and sealable container.[5][12]

  • Liquid Waste (Solutions):

    • Collect any solutions containing the compound in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[4][13]

    • Ensure the container is made of a material compatible with the solvents used.

Step 3: Waste Container Management

Proper management of the waste container is essential for safety within the laboratory.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "2,6-Dinitro-4-iodobenzoic acid."[4][13] All constituents of a mixture must be listed.

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[4][5][7] This prevents the release of vapors and protects against spills.

  • Storage: Store the waste container in a well-ventilated, designated satellite accumulation area away from heat and sources of ignition.[9][13] Ensure secondary containment is used to capture any potential leaks.[13]

Step 4: Final Disposal

The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Action: Contact your EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste handover.

Data Summary Table

ParameterInformationSource
Chemical Name 2,6-Dinitro-4-iodobenzoic acidN/A
Common Synonyms N/AN/A
CAS Number Not readily availableN/A
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Potential for explosive properties.[1][5][6][10]
PPE Requirements Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if dust/aerosol is generated).[1][2][11][12]
Disposal Classification Hazardous Waste[5][7]
Prohibited Disposal Do not dispose down the drain or in regular trash.[7][8]
Waste Stream Halogenated Organic Waste[4][13]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_disposal Final Disposal A Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) B Identify Waste Type A->B C Solid Waste (e.g., pure compound, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in 'Halogenated Solid Waste' Container C->E F Place in 'Halogenated Liquid Waste' Container D->F G Label Container: 'Hazardous Waste' & Contents E->G F->G H Keep Container Tightly Closed G->H I Store in Designated Satellite Accumulation Area H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Professional Waste Pickup J->K

Caption: Decision workflow for the safe disposal of 2,6-Dinitro-4-iodobenzoic acid.

References

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Standard Operating Procedure for work with Iodine. Duke SMIF. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. Available at: [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. Available at: [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available at: [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. K&L Gates HUB. Available at: [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 2,6-Dinitro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,6-Dinitro-4-iodobenzoic acid .[1][2][3][4][5]

As a Senior Application Scientist, I have structured this based on the compound's functional group chemistry: the polynitro motif (energetic potential, staining, toxicity), the aryl iodide (heavy atom, irritation), and the carboxylic acid (corrosivity).

Part 1: Risk Assessment & Hazard Profile

Before selecting PPE, you must understand the "Why." This compound presents a convergence of three distinct hazard categories.

Hazard CategoryMechanism of ActionOperational Implication
Energetic / Instability 2,6-Dinitro motif: The presence of two nitro groups ortho to the carboxylic acid creates steric strain and high oxygen balance.Shock/Heat Sensitivity: While more stable than pure nitro-arenes, this compound should be treated as an energetic intermediate . Avoid metal-on-metal friction (spatulas) and temperatures >50°C during drying.
Health / Toxicity Nitro-aromatic: Potential for methemoglobinemia (impairing oxygen transport) if absorbed through skin. Iodine moiety: Severe eye/respiratory irritant.[3][6][7]Skin Absorption: The compound can penetrate skin and stain tissues yellow/brown. Systemic toxicity is a primary concern alongside local irritation.
Chemical Reactivity Acidic Functionality: Reacts exothermically with strong bases.Incompatibility: Do not store with amines, hydrides, or strong alkalis. Formation of dry salts may increase shock sensitivity.

Part 2: PPE Matrix (Personal Protective Equipment)

This matrix is designed for Standard Laboratory Scale (<10g) . For scale-up (>100g), full Tyvek suits and blast shields are required.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile (Minimum 5 mil) Nitrile provides excellent resistance to solid organic acids. It prevents skin staining and incidental contact.[8]
Hand Protection (Secondary) Double-Gloving or Silver Shield® (Laminate) Crucial: If dissolving in penetrating solvents (DCM, Acetone), nitrile permeation occurs in <2 mins. Use laminate liners or double-glove to prevent the nitro-compound from carrying through the glove.
Eye Protection Chemical Goggles (Indirect Vent) Do not use safety glasses. Fine iodinated powders are severe lachrymators and irritants. Goggles seal the eyes from airborne dust.
Respiratory Fume Hood (Primary) / N95 (Backup) All handling must occur in a certified fume hood (Face velocity: 80–100 fpm). If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent inhalation of energetic dust.
Body Protection Flame-Resistant (FR) Lab Coat Avoid synthetic fibers (Polyester/Nylon). Synthetics melt into skin during thermal events. Cotton or Nomex/Kevlar blends prevent static buildup (a risk for nitro compounds).

Part 3: Operational Protocol (Step-by-Step)

This protocol minimizes static discharge and friction—the two enemies of nitro-aromatic handling.

Phase 1: Preparation
  • Grounding: Touch a grounded metal surface to discharge body static before handling the container.

  • Tool Selection: Use Teflon (PTFE) or ceramic spatulas . Avoid stainless steel spatulas to eliminate the risk of metal-on-metal friction sparks.

  • Environment: Verify Fume Hood airflow. Clear the area of flammable solvents (Acetone/Ether) to reduce fire load.

Phase 2: Weighing & Transfer
  • Taring: Place the receiving vessel (flask) on the balance inside the hood if possible. If the balance is external, use a secondary containment tray.

  • Transfer: Transfer the solid gently. Do not scrape the neck of the bottle if crusty deposits have formed (potential shock-sensitive crystals).

  • Solubilization: Add solvent slowly. If using a base (e.g., NaOH, Carbonate) to dissolve the acid, expect an exotherm. Cool the flask in an ice bath during addition to prevent thermal runaway.

Phase 3: Decontamination
  • Wipe Down: Use a paper towel dampened with dilute ethanol to wipe the balance and work area.

  • Indicator: The yellow color of the compound acts as its own contamination indicator. If your gloves are yellow, change them immediately.

Part 4: Workflow Visualization

The following diagram illustrates the safe handling logic, emphasizing the "Stop/Go" decision points regarding static control and solvent selection.

G Start START: Handling 2,6-Dinitro-4-iodobenzoic acid RiskCheck Risk Assessment: Is Quantity > 10g? Start->RiskCheck HighRisk STOP: Blast Shield & Tyvek Suit Required RiskCheck->HighRisk Yes StdRisk Standard PPE: Nitrile (5mil) + Goggles + FR Coat RiskCheck->StdRisk No StaticCheck Static Control: Ground Operator & Use PTFE Tools StdRisk->StaticCheck SolventCheck Solvent Selection: Using Penetrating Solvent? (DCM, Acetone, THF) StaticCheck->SolventCheck LaminateGloves REQUIRED: Silver Shield® Laminate Gloves SolventCheck->LaminateGloves Yes DoubleNitrile Double Nitrile Gloves Sufficient SolventCheck->DoubleNitrile No Handling Execute Weighing/Transfer (No Metal Scraping) LaminateGloves->Handling DoubleNitrile->Handling Disposal Disposal: Segregate as Halogenated/Explosive Handling->Disposal

Caption: Decision logic for PPE selection based on scale and solvent compatibility.

Part 5: Disposal & Emergency Response

Disposal Protocol:

  • Classification: This material must be tagged as "Halogenated Organic" AND "Potentially Energetic."

  • Segregation: Never mix with strong oxidizers (Peroxides) or strong reducers (Lithium Aluminum Hydride) in the waste stream.

  • Neutralization: Do not attempt to neutralize large quantities in the lab. Send for professional incineration (requires scrubbers for Iodine gas generation).

Emergency Spills:

  • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/ethanol) to dampen, then scoop into a container using a plastic scoop.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. If skin turns yellow, the compound has bound to keratin; monitor for signs of systemic toxicity (dizziness, blue lips/fingernails).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—iodinated acids can cause corneal clouding.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Iodobenzoic acid (Analogous Hazard Data). Retrieved from

  • Kimberly-Clark Professional. (2025).[7] Chemical Resistance Guide: Nitrile Gloves vs. Organic Acids. Retrieved from

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Carl Roth. (2025).[7] Safety Data Sheet: 4-Nitrobenzoic acid (Nitro-aromatic handling). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.